2-Iodo-4-azidophenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
125728-62-3 |
|---|---|
Molecular Formula |
C6H4IN3O |
Molecular Weight |
261.02 g/mol |
IUPAC Name |
4-azido-2-iodophenol |
InChI |
InChI=1S/C6H4IN3O/c7-5-3-4(9-10-8)1-2-6(5)11/h1-3,11H |
InChI Key |
GSBTZHALUANBIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])I)O |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])I)O |
Other CAS No. |
125728-62-3 |
Synonyms |
2-iodo-4-azidophenol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Photochemical Properties of 2-Iodo-4-azidophenol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the photochemical properties of 2-Iodo-4-azidophenol is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of analogous compounds, including aryl azides, iodophenols, and other photoaffinity labeling reagents. The experimental protocols and data presented are intended to serve as a foundational resource, and specific parameters should be optimized for individual experimental setups.
Introduction
This compound is a heterobifunctional chemical probe of significant interest in chemical biology and drug discovery. Its structure incorporates a phenol group, which can serve as a recognition element for various biological targets, an iodo group that can modulate binding affinity and participate in halogen bonding, and a photolabile azido group. Upon irradiation with UV light, the azido group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby amino acid residues. This property makes this compound a potent tool for photoaffinity labeling, enabling the identification and characterization of binding partners, such as receptors, enzymes, and other proteins. This guide details the synthesis, photochemical properties, and experimental applications of this valuable research tool.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be conceptualized through two primary pathways, leveraging established organic chemistry reactions. The first pathway involves the diazotization of an aminophenol precursor, followed by azidation and subsequent iodination. A second, potentially more direct route, would involve the iodination of a commercially available azidophenol.
Caption: Proposed synthetic pathways for this compound.
Photochemical Properties
The key photochemical property of this compound is the light-induced conversion of the aryl azide to a highly reactive aryl nitrene. This process is the foundation of its utility in photoaffinity labeling.
3.1. UV-Vis Absorption
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 4-Azidophenol | Water | 285 | ~1,500 | Estimated |
| 2-Iodophenol | - | 278, 285 | - | NIST WebBook[1] |
| 4-Nitrophenol | Water (acidic) | 317 | ~10,000 | [2] |
| 4-Nitrophenol | Water (alkaline) | 400 | ~18,000 | [2] |
Based on these analogs, this compound is predicted to have a primary absorption maximum in the range of 280-300 nm. The presence of the iodo group may cause a slight bathochromic (red) shift in the absorption spectrum.
3.2. Photoreactivity
Upon absorption of UV light, typically in the 254-300 nm range, the azido group of this compound undergoes photolysis to release molecular nitrogen and generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to C=C bonds, leading to the formation of a stable covalent bond with a target biomolecule.
Caption: Photochemical activation of this compound.
Experimental Protocols: Photoaffinity Labeling
The following provides a generalized protocol for using this compound in a photoaffinity labeling experiment to identify the binding partners of a compound of interest.
4.1. Materials and Reagents
-
This compound (or a derivative thereof)
-
Biological sample (e.g., cell lysate, purified protein)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV lamp (e.g., 254 nm or 300 nm)
-
SDS-PAGE reagents
-
Western blotting or mass spectrometry equipment
4.2. Experimental Workflow
Caption: General workflow for a photoaffinity labeling experiment.
4.3. Detailed Methodology
-
Incubation: Dissolve this compound in a minimal amount of a compatible solvent (e.g., DMSO) and dilute to the final concentration in the binding buffer containing the biological sample. Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow for binding to the target protein. All manipulations should be performed in the dark or under red light to prevent premature photolysis.
-
UV Irradiation: Place the sample in a suitable container (e.g., a quartz cuvette or a multi-well plate) and irradiate with a UV lamp at a fixed distance for a specified duration (e.g., 5-30 minutes). The optimal wavelength, intensity, and duration of irradiation should be determined empirically.
-
Quenching: After irradiation, add a scavenger molecule, such as dithiothreitol (DTT), to quench any unreacted nitrene intermediates.
-
Analysis: Denature the proteins in the sample by adding SDS-PAGE loading buffer and heating. Separate the proteins by SDS-PAGE.
-
Identification: Visualize the labeled proteins using an appropriate detection method. If the probe is tagged (e.g., with biotin or a fluorescent dye), it can be detected directly. Alternatively, a specific antibody can be used for Western blotting. For definitive identification, the labeled protein band can be excised from the gel and analyzed by mass spectrometry.
Applications in Drug Development
Photoaffinity labeling with probes like this compound is a powerful technique in drug development for:
-
Target Identification and Validation: Identifying the molecular targets of a drug candidate.
-
Binding Site Mapping: Elucidating the specific amino acid residues involved in drug binding.
-
Off-Target Profiling: Identifying unintended binding partners of a drug, which can help in understanding potential side effects.
A notable application of a similar compound, this compound (IAP), has been in the study of human liver thermostable sulfotransferase (TS PST), where it was used as a photoaffinity label.[3] This demonstrates the utility of this class of compounds in probing the structure and function of enzymes involved in drug metabolism.
Caption: Application of photoaffinity labeling in drug discovery.
References
Stability and Storage of 2-Iodo-4-azidophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 2-Iodo-4-azidophenol (IAP). Due to the presence of both an energetic azide group and a labile iodo substituent on a phenolic ring, this compound requires careful handling to ensure its integrity and prevent hazardous decomposition. This document synthesizes available data to offer best practices for its use in a research and development setting.
Core Stability Profile
This compound is a reactive molecule susceptible to degradation by heat, light, and potentially certain chemical environments. The aryl azide group is inherently energetic and can decompose, while the carbon-iodine bond can also be subject to cleavage.
Thermal Stability
Photochemical Stability
As a photoaffinity label, this compound is designed to be light-sensitive.[1] Upon irradiation with light, particularly UV, the azide group is excited, leading to the formation of a nitrene. This high reactivity is useful for covalently labeling target proteins in biochemical studies but underscores the need to protect the compound from light during storage and handling to prevent premature degradation.[3] Additionally, electron-rich aryl iodides can be light-sensitive, potentially leading to the cleavage of the C-I bond.[4]
Chemical Stability
The chemical stability of this compound in various solvent systems and pH conditions has not been extensively documented. However, the molecule's functional groups suggest potential incompatibilities. The azide group can react with reducing agents. Strong acids or bases may affect the stability of the phenolic and azide functionalities. Iminophosphoranes can be formed from the reaction of aryl azides with phosphines in what is known as the Staudinger reaction.[5]
Quantitative Stability and Storage Data
Due to limited published quantitative stability data for this compound, the following tables summarize the key qualitative stability concerns and provide recommended handling and storage conditions based on available information and the general properties of its functional groups.
Table 1: Summary of Stability Characteristics for this compound
| Parameter | Stability Profile |
| Thermal Stability | Considered thermally sensitive. Aryl azides decompose upon heating, which can be exothermic. Avoid high temperatures. |
| Photostability | Highly sensitive to light, particularly UV radiation, due to its function as a photoaffinity label.[1][3] This leads to the decomposition of the azide group. The C-I bond may also be photolabile.[4] |
| Chemical Stability | The azide group is reactive towards reducing agents and phosphines.[5] Stability in strong acidic or basic conditions is not well-documented but should be approached with caution. Potential for deiodination in the presence of certain reagents. |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C [1] | To minimize thermal decomposition of the azide group and slow down other potential degradation pathways. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) [1] | To prevent oxidative degradation and potential reactions with atmospheric components. |
| Light Exposure | Store in the dark, in amber vials. [1] | To prevent photochemical decomposition of the light-sensitive azide and iodo functionalities. |
| Container | Tightly sealed amber glass vials. | To protect from light and moisture, and to contain the compound securely. |
| Waste Disposal | Neutralize with sodium nitrite/hydrochloric acid before disposal.[1] | To decompose the potentially explosive azide group into safer byproducts, mitigating explosion hazards. |
Experimental Protocols
While a specific, validated stability-indicating assay for this compound is not published, a general approach to assessing its thermal stability can be adapted from methods used for other energetic materials.[6]
General Protocol for Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Carefully weigh approximately 1-5 mg of this compound into a high-pressure DSC pan. The use of high-pressure pans is crucial to contain any gaseous products of decomposition, ensuring accurate enthalpy measurements.[6]
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature beyond the expected decomposition point (e.g., 250°C).
-
-
Data Analysis:
-
Monitor the heat flow as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) and the peak temperature of the exothermic event (Tpeak).
-
Integrate the exothermic peak to calculate the enthalpy of decomposition (ΔHD).
-
-
Safety Precautions: Due to the potentially explosive nature of the azide, all work should be conducted behind a blast shield, and appropriate personal protective equipment (PPE) must be worn. The amount of material tested should be kept to a minimum.
Visualized Workflows and Relationships
The following diagrams illustrate key logical relationships and workflows for handling this compound.
Caption: Recommended storage workflow for this compound.
Caption: Factors leading to the decomposition of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. 4-Azidophenol | 24541-43-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Iodo-4-azidophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of 2-Iodo-4-azidophenol, a compound of interest in various research and development applications. This document outlines its fundamental molecular characteristics and provides a framework for its potential experimental use.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below. These values are calculated based on the constituent atoms of the molecule.
| Property | Value |
| Chemical Formula | C₆H₄IN₃O |
| Molecular Weight | 261.02 g/mol |
Synthesis of this compound: An Experimental Protocol
The following section details a representative experimental protocol for the synthesis of this compound. This protocol is provided for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Objective: To synthesize this compound from a suitable starting material.
Materials:
-
4-Azidophenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-azidophenol in anhydrous acetonitrile. Place the flask on a magnetic stirrer and add a stir bar.
-
Iodination: To the stirring solution, add N-Iodosuccinimide (NIS) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction mixture by adding a saturated solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield pure this compound.
Safety Precautions: Azide compounds are potentially explosive and should be handled with extreme caution. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the starting materials to the final, characterized product.
Caption: Workflow for the synthesis and characterization of this compound.
The Application of 2-Iodo-4-azidophenol in Elucidating Protein-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-iodo-4-azidophenol (IAP) as a powerful photoaffinity labeling reagent for the identification and characterization of protein-protein interactions. Photoaffinity labeling is a technique that utilizes a photoreactive ligand to covalently bind to its target protein upon photoactivation, enabling the identification of binding partners and the elucidation of binding sites. This compound, a halogenated aryl azide, has proven to be a highly effective tool in this regard, particularly for studying enzymes involved in drug metabolism.
Core Concepts of Photoaffinity Labeling with this compound
This compound is a bifunctional molecule. The phenol group provides the specificity for the target protein's binding site, in this case, enzymes that recognize phenolic substrates. The azido group serves as the photoreactive moiety. Upon exposure to ultraviolet (UV) light, the azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with amino acid residues in close proximity within the binding site of the target protein. The iodine atom enhances the binding affinity of the molecule to certain enzymes, a feature that was rationally designed based on quantitative structure-activity relationship (QSAR) studies.
The general workflow for using this compound to identify protein interactions involves several key steps:
-
Incubation: The photoaffinity probe is incubated with a biological sample (e.g., purified protein, cell lysate) to allow for binding to its target protein.
-
Photoactivation: The sample is irradiated with UV light to activate the azido group and induce covalent crosslinking.
-
Analysis: The covalently labeled protein(s) are then detected and identified using various analytical techniques, such as SDS-PAGE, autoradiography (if a radiolabeled probe is used), and mass spectrometry.
A Case Study: Photoaffinity Labeling of Human Liver Thermostable Phenol Sulfotransferase (TS PST)
A significant application of this compound has been in the study of human liver thermostable phenol sulfotransferase (TS PST), an enzyme crucial for the detoxification of phenolic drugs and xenobiotics.[1]
Quantitative Data
The design of this compound as a photoaffinity label for TS PST was guided by QSAR analysis, which predicted a high binding affinity. Experimental validation confirmed these predictions.
| Parameter | Predicted Value (QSAR) | Experimental Value |
| Km for IAP | 95 nM | 52 nM (apparent) |
Experimental Protocols
Synthesis of [125I]this compound:
The synthesis of the radiolabeled photoaffinity probe is a critical first step. While the detailed synthesis is highly specialized, the general approach involves the diazotization of 2-iodo-4-aminophenol followed by reaction with sodium azide to form this compound. Radiolabeling with iodine-125 can be achieved during the iodination step of a precursor molecule.
Photoaffinity Labeling of Human Liver TS PST:
The following protocol outlines the key steps for the photoaffinity labeling of partially purified human liver TS PST with [125I]IAP.[1]
-
Reaction Mixture Preparation:
-
Partially purified human liver TS PST is prepared.
-
A reaction mixture is assembled containing the enzyme, [125I]IAP, and the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
-
-
Incubation: The reaction mixture is incubated to allow for the binding of [125I]IAP to the enzyme's active site.
-
UV Irradiation: The mixture is then irradiated with UV light to activate the azido group of the bound [125I]IAP, leading to covalent crosslinking to the enzyme.
-
SDS-PAGE Analysis: The proteins in the reaction mixture are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled proteins.
-
Inhibition Studies (for validation): To confirm the specificity of the labeling, control experiments are performed in the presence of known inhibitors of TS PST (e.g., 2,6-dichloro-4-nitrophenol) or competing substrates (e.g., 2-iodophenol). A concentration-dependent decrease in the radiolabeling of the target protein in the presence of these inhibitors confirms the specificity of the photoaffinity probe.[1]
-
Gel Filtration HPLC: To further verify that the photoaffinity-labeled proteins co-elute with the enzyme activity, the radiolabeled sample can be subjected to gel filtration high-performance liquid chromatography.[1]
Visualizing the Process
To better understand the experimental logic and the underlying biochemical process, the following diagrams are provided.
Applications in Drug Development
The identification of specific protein interactions is a cornerstone of modern drug development. Photoaffinity labeling with reagents like this compound offers several advantages:
-
Target Identification and Validation: It allows for the unambiguous identification of the molecular targets of a compound, which is essential for understanding its mechanism of action and potential off-target effects.
-
Binding Site Characterization: By crosslinking within the binding pocket, it provides valuable information about the three-dimensional structure of the drug-target interface, which can guide the rational design of more potent and selective inhibitors.
-
Screening for Interacting Partners: In a broader application, photoaffinity probes can be used in complex biological mixtures to "fish out" previously unknown binding partners of a particular molecule, thereby uncovering new biological pathways and potential therapeutic targets.
Conclusion
This compound stands out as a rationally designed and experimentally validated photoaffinity probe for the study of protein-protein interactions, particularly in the context of drug-metabolizing enzymes. Its high affinity and specific reactivity make it a valuable tool for researchers in biochemistry, pharmacology, and drug discovery. The detailed experimental protocols and quantitative data presented in this guide, derived from the successful labeling of human liver TS PST, provide a solid foundation for the application of this powerful technique to other protein systems. The continued development and application of such precise chemical probes will undoubtedly accelerate our understanding of complex biological networks and pave the way for novel therapeutic interventions.
References
Aryl azide-based photoaffinity labeling reagents
An In-depth Technical Guide to Aryl Azide-Based Photoaffinity Labeling Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of aryl azide-based photoaffinity labeling (PAL), a powerful chemical biology technique used to identify and characterize molecular interactions. We will delve into the core principles, probe design, experimental workflows, and data analysis strategies, offering a technical resource for professionals in life sciences and drug discovery.
Introduction to Photoaffinity Labeling (PAL)
Photoaffinity labeling is a versatile technique used to convert non-covalent molecular interactions into stable, covalent bonds through light-induced activation of a photoreactive chemical group.[1][2] This method is instrumental in capturing transient or low-affinity interactions between a small molecule (ligand) and its biological target, typically a protein.[2] Among the various photoreactive moieties, aryl azides are frequently employed due to their relatively small size, ease of synthesis, and chemical stability in the absence of light.[1][3]
A typical photoaffinity probe consists of three key components: a ligand for binding to the target, a photoreactive group (the aryl azide), and a reporter tag for detection and enrichment.[4][5] This design allows researchers to "fish" for unknown protein targets, map ligand-binding sites, and investigate complex protein-protein interaction networks.[6][7]
The Aryl Azide Photoreactive Group: Mechanism of Action
The utility of aryl azides in PAL stems from their ability to transform from a chemically inert state into a highly reactive species upon exposure to ultraviolet (UV) light.[3][8]
Photoactivation Pathway:
-
Nitrene Formation: When an aryl azide is irradiated with UV light (typically between 260-365 nm), it absorbs a photon and releases a molecule of nitrogen gas (N₂).[4][8] This process generates a highly reactive singlet nitrene intermediate.[5][9]
-
Reaction Pathways: The short-lived singlet nitrene can undergo several reactions to form a covalent bond with a nearby molecule[9]:
-
Intersystem Crossing (ISC): It can relax into a more stable, longer-lived triplet nitrene, which can then insert into C-H bonds.[5]
-
Ring Expansion: The singlet nitrene can isomerize to form a dehydroazepine intermediate. This species is susceptible to nucleophilic attack by amino acid residues like lysine.[9]
-
Insertion: Both singlet and triplet nitrenes can directly insert into various chemical bonds, including C-H and N-H bonds found in amino acid side chains.[9]
-
The formation of these highly reactive intermediates allows the probe to covalently attach to amino acid residues within the binding pocket of its target protein.
Caption: Mechanism of aryl azide photoactivation and subsequent reaction pathways.
Comparison of Common Photoreactive Probes
While aryl azides are popular, other photoreactive groups like benzophenones and diazirines are also widely used. The choice of photoprobe depends on the specific experimental context, including the nature of the target and the biological system.[6][9]
| Feature | Aryl Azides | Benzophenones | Diazirines |
| Activation Wavelength (λmax) | ~260-365 nm[4][10] | ~350-365 nm[9] | ~350 nm[9] |
| Reactive Intermediate | Nitrene[5] | Triplet Diradical[9] | Carbene[9] |
| Reactivity | Highly reactive; can insert into C-H and N-H bonds and react with nucleophiles.[9] | Moderately reactive; primarily abstracts hydrogen from C-H bonds.[9] | Very highly reactive; non-specifically inserts into C-H, N-H, and O-H bonds.[9] |
| Stability | Relatively stable in the dark but can be reduced by thiols (e.g., DTT).[8][11] | Very stable, even to repeated photoactivation cycles.[9] | Stable in the dark; smaller size is less likely to disrupt binding.[9] |
| Key Disadvantage | Lower wavelength UV can cause protein damage; potential for rearrangement.[5] | Bulkier size can interfere with ligand binding; longer irradiation times may be needed.[3] | Can isomerize to a linear diazo compound, which can react without light.[9] |
Experimental Design and Protocols
A successful photoaffinity labeling experiment requires careful planning, from probe design to data analysis.
General Experimental Workflow
The overall process involves incubating the probe with the biological sample, activating it with UV light to form a covalent bond, and then analyzing the labeled products. For target identification, this is often followed by enrichment and mass spectrometry.
Caption: General workflow for target identification using aryl azide PAL.
Detailed Experimental Protocol: Target ID in Live Cells
This protocol outlines a common strategy for identifying the protein targets of a small molecule using a "clickable" aryl azide probe.[12][13] The probe contains an alkyne handle, which allows for the attachment of a biotin reporter tag via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) after labeling.
Materials:
-
Aryl azide photoaffinity probe with a terminal alkyne.
-
Cultured cells (e.g., HeLa, HEK293T).
-
DPBS (Dulbecco's Phosphate-Buffered Saline).
-
UV lamp (365 nm), placed on ice or in a cold room.
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Click Chemistry reagents: Biotin-azide, CuSO₄, TBTA, sodium ascorbate.
-
Streptavidin-coated magnetic beads.
-
Mass spectrometry-grade trypsin.
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Replace media with serum-free media containing the aryl azide probe (e.g., at 1-10 µM). For competition experiments, pre-incubate cells with an excess (e.g., 50-fold) of the parent compound before adding the probe.
-
Incubate for 1-2 hours at 37°C.
-
-
Photo-Crosslinking:
-
Wash the cells twice with ice-cold DPBS to remove the unbound probe.
-
Place the culture dish on ice, remove the lid, and irradiate with a 365 nm UV lamp for 15-30 minutes.[8] The distance from the lamp to the cells should be optimized (e.g., 5-10 cm).
-
-
Cell Lysis:
-
After irradiation, wash the cells again with ice-cold DPBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Click Chemistry Reaction:
-
To the clarified lysate, add the click chemistry reagents in sequence: biotin-azide, CuSO₄, TBTA, and freshly prepared sodium ascorbate.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin magnetic beads to the lysate.
-
Incubate for 2-4 hours at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion by resuspending the beads in a digestion buffer (e.g., ammonium bicarbonate) and adding trypsin.
-
Incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Identify proteins that are significantly enriched in the probe-treated sample compared to controls (e.g., no UV, competition with parent compound).[14]
-
Data Presentation and Interpretation
Quantitative data is crucial for validating results. Data from PAL experiments are typically analyzed using gel-based methods or mass spectrometry.
Gel-Based Analysis
For initial validation, labeled proteins can be visualized using SDS-PAGE. If the probe's reporter tag is a fluorophore, in-gel fluorescence can be used.[3] Alternatively, after a click reaction with biotin-azide, proteins can be detected via Western blot using a streptavidin-HRP conjugate.[5] A successful labeling experiment will show a specific band that is diminished in the presence of a competing ligand.
Quantitative Proteomics
For unbiased target identification, quantitative mass spectrometry is the method of choice.[12] Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell Culture) allow for precise quantification of labeled proteins between different conditions (e.g., probe vs. probe + competitor).[12] Potential targets are identified as proteins whose signal is significantly reduced in the competition sample.
| Parameter | Description | Example Value | Source |
| Probe Concentration | Concentration used for cell treatment or in vitro labeling. | 1-10 µM | [15] |
| Competitor Fold-Excess | Excess of unlabeled parent compound used to demonstrate specific binding. | 40-50x | [15] |
| UV Wavelength | Wavelength of light used for photoactivation. | 350-366 nm | [5][8] |
| Irradiation Time | Duration of UV exposure. | 15-30 min | [8] |
| Labeling Efficiency | Percentage of target protein that is covalently labeled. Varies widely. | <30% (typical for early probes) | [4][10] |
Advantages and Limitations
Aryl azide-based PAL is a powerful tool, but it is essential to understand its strengths and weaknesses.
| Advantages | Limitations |
| Small Size: The azide group is small, minimizing steric hindrance.[1] | Protein Damage: Short-wavelength UV light can potentially damage proteins.[5] |
| Ease of Synthesis: Aryl azides can be readily incorporated into complex molecules.[3] | Non-specific Labeling: The highly reactive nitrene can label non-target proteins or solvent.[16] |
| Chemical Stability: Probes are stable in the dark, allowing for controlled activation.[3] | Reduction by Thiols: The azide group can be reduced to an unreactive amine by reducing agents like DTT.[8] |
| Versatility: Applicable in vitro, in live cells, and in some cases, in vivo.[2] | Low Labeling Yields: Crosslinking efficiency can be low, requiring sensitive detection methods.[10] |
Conclusion and Future Directions
Aryl azide-based photoaffinity labeling remains a cornerstone technique in chemical biology and drug discovery. It provides a direct method for identifying the molecular targets of bioactive compounds and for mapping their binding interactions. While challenges such as non-specific labeling and potential photodamage exist, ongoing research is focused on overcoming these limitations. Innovations include the development of aryl azides that can be activated by longer-wavelength visible light, which is more biocompatible, and the design of next-generation probes with improved reaction efficiencies and specificities.[4][10] Combined with advances in quantitative proteomics, PAL will continue to be an indispensable tool for unraveling complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 5. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity Compounds - Enamine [enamine.net]
- 7. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pnas.org [pnas.org]
The Pivotal Role of Iodine in the Photoreactivity of 2-Iodo-4-azidophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the role of the iodine substituent in the photoreactivity of 2-Iodo-4-azidophenol, a versatile photoaffinity label. By examining the underlying photochemical principles, experimental methodologies, and quantitative data from related compounds, this document serves as a critical resource for researchers leveraging photoaffinity labeling in drug discovery and chemical biology.
Introduction to Photoaffinity Labeling and the Significance of Aryl Azides
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-biomolecule interactions. The methodology relies on a photoreactive probe that, upon light activation, forms a highly reactive intermediate capable of covalently bonding to its interacting partner. Aryl azides are a prominent class of photophores used in PAL due to their relative stability in the dark and their efficient conversion to highly reactive nitrenes upon UV irradiation.
The photoreactivity of an aryl azide is fundamentally dictated by the fate of the initially formed singlet nitrene. This transient species can undergo several reactions, including insertion into C-H and N-H bonds, addition to double bonds, or intersystem crossing (ISC) to the more stable triplet nitrene. The spin state of the nitrene is a critical determinant of its reactivity, with the singlet nitrene exhibiting more indiscriminate insertion reactions and the triplet nitrene favoring hydrogen abstraction.
The Heavy-Atom Effect: Iodine's Influence on Nitrene Photochemistry
The incorporation of a heavy atom, such as iodine, into the aryl azide structure profoundly influences the photophysical and photochemical properties of the resulting nitrene. This "internal heavy-atom effect" primarily enhances the rate of intersystem crossing from the singlet state to the triplet state. The increased spin-orbit coupling facilitates the formally forbidden singlet-to-triplet transition.
For this compound, the presence of the ortho-iodine atom is expected to significantly accelerate the conversion of the initially formed singlet 2-iodo-4-nitrenophenol to its triplet state. This has major implications for its use as a photoaffinity label:
-
Prevalence of Triplet Nitrene Chemistry: The rapid intersystem crossing leads to a dominance of triplet nitrene reactivity. This results in a greater propensity for hydrogen abstraction from the surrounding environment (e.g., the solvent or amino acid residues in a protein binding pocket) rather than direct insertion into C-H or O-H bonds.
-
Potential for Reduced Quantum Yield of Labeling: While promoting intersystem crossing, the heavy-atom effect can also enhance other non-radiative decay pathways from the excited singlet state of the azide, potentially lowering the overall quantum yield of nitrene formation and subsequent labeling. Studies on the related compound, o-iodophenol, have shown a lower quantum yield of photolysis compared to its bromo- and chloro-analogs, a trend attributed to the heavy-atom effect.
Quantitative Data and Photophysical Properties
Direct quantitative data for the photolysis of this compound is scarce in the literature. However, by examining data from analogous compounds, we can infer its expected behavior.
Table 1: Photophysical and Photochemical Parameters of Aryl Azides and Related Compounds
| Compound | Wavelength of Max. Absorption (λmax, nm) | Quantum Yield of Photolysis (Φ) | Primary Reactive Intermediate | Key References |
| Phenyl Azide | ~250 | 0.4 - 0.5 (in various solvents) | Singlet and Triplet Nitrene | Generic textbook values |
| 4-Azidophenol | Not specified | Not specified | Singlet and Triplet Nitrene | Inferred from general aryl azide behavior |
| o-Iodophenol | ~280 | 0.1 ± 0.025 (in Ethanol) | Radical species | [Ivanov et al., 2010] |
| 2-Azido-3-iodo-7,8-dibromodibenzo-p-dioxin | Not specified | Not specified | Primarily Triplet Nitrene (inferred) | [Landers and Bunce, 1991] |
The lower quantum yield of photolysis for o-iodophenol compared to other halophenols suggests that the heavy-atom effect in this compound may also lead to a reduced overall efficiency of photo-crosslinking compared to non-iodinated analogs. However, the enhanced generation of the triplet nitrene can offer a different and potentially more selective labeling profile.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a general protocol for its use in a photoaffinity labeling experiment.
Synthesis of this compound
The synthesis of this compound typically proceeds from 4-aminophenol through a three-step process:
-
Iodination: 4-Aminophenol is first iodinated at the ortho position to the hydroxyl group.
-
Diazotization: The resulting 4-amino-2-iodophenol is then diazotized using a nitrite source in an acidic medium.
-
Azidation: The diazonium salt is subsequently reacted with an azide salt, such as sodium azide, to yield the final product, this compound.
Detailed Protocol:
-
Step 1: Synthesis of 4-Amino-2-iodophenol.
-
Dissolve 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of a suitable solvent (e.g., ethanol).
-
Add 12.7 g (0.05 mol) of iodine and 6.3 g (0.075 mol) of sodium bicarbonate.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 2: Diazotization and Azidation.
-
Suspend 2.35 g (0.01 mol) of 4-amino-2-iodophenol in 20 mL of 2M hydrochloric acid at 0-5 °C.
-
Slowly add a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve 0.65 g (0.01 mol) of sodium azide in 10 mL of water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Allow the reaction to proceed for 1-2 hours at 0-5 °C.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Photoaffinity Labeling Protocol
This protocol outlines a general workflow for using this compound to label a target protein.
-
Incubation:
-
Incubate the target protein with this compound in a suitable buffer at a concentration typically 5-10 fold higher than the Kd of the interaction.
-
Perform a control experiment without the photoprobe and another with a non-photoreactive analog to assess non-specific binding.
-
-
Photolysis:
-
Irradiate the sample with a UV lamp at a wavelength where the azidophenol absorbs (typically around 254-300 nm).
-
The irradiation time and intensity should be optimized to maximize labeling efficiency while minimizing protein damage.
-
-
Analysis of Labeling:
-
Analyze the protein sample by SDS-PAGE.
-
Visualize the labeled protein using an appropriate detection method (e.g., if a radiolabeled or fluorescently tagged version of the probe is used).
-
Confirm the identity of the labeled protein by mass spectrometry.
-
Visualizing Photochemical Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key photochemical events and a typical experimental workflow.
Unveiling the Interactome: A Technical Guide to Novel Protein Target Discovery with 2-Iodo-4-azidophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of novel protein targets is a cornerstone of modern drug discovery and chemical biology. Understanding the molecular interactions of small molecules within the complex cellular environment is paramount for elucidating mechanisms of action, identifying off-target effects, and discovering new therapeutic avenues. Photoaffinity labeling (PAL), coupled with advanced proteomic techniques, has emerged as a powerful strategy for covalently capturing and identifying the binding partners of a given probe.[1][2]
This technical guide focuses on the application of 2-Iodo-4-azidophenol, a novel photo-reactive and clickable probe, for the discovery and characterization of protein targets. While specific data for this novel probe is emerging, this document provides a comprehensive framework for its use by detailing the underlying principles and experimental workflows. We will leverage data from structurally related aryl azide probes to illustrate the expected outcomes and data presentation. This guide will equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at discovering the cellular targets of novel small molecules.
The core of this methodology lies in the trifunctional nature of probes like this compound. The molecule consists of a core phenol scaffold for molecular recognition, a photo-reactive aryl azide group that forms a covalent bond with interacting proteins upon UV irradiation, and an iodo- group that can potentially be used for further chemical modifications, or the entire azidophenol moiety can be considered a reactive "warhead". The azide also serves as a "clickable" handle for the bio-orthogonal ligation of a reporter tag, such as biotin or a fluorophore, enabling the enrichment and visualization of labeled proteins.[1]
Core Principles and Workflow
The discovery of protein targets using this compound follows a multi-step process that combines chemical biology, proteomics, and bioinformatics. The general workflow is as follows:
-
Probe Incubation: The photoaffinity probe is incubated with live cells, cell lysates, or purified proteins to allow for binding to its target(s).
-
UV Crosslinking: Upon irradiation with UV light, the aryl azide group is converted into a highly reactive nitrene intermediate, which rapidly forms a covalent bond with amino acid residues in the binding pocket of the target protein.[1]
-
Lysis and Bio-orthogonal Ligation (Click Chemistry): The cells are lysed, and the azide-labeled proteins are conjugated to a reporter tag (e.g., biotin-alkyne or a fluorescent alkyne) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[1]
-
Enrichment and Visualization: Biotinylated proteins are enriched from the complex proteome using streptavidin-coated beads. Labeled proteins can also be visualized by in-gel fluorescence if a fluorescent tag is used.
-
Proteomic Analysis: The enriched proteins are digested into peptides and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis and Target Validation: The mass spectrometry data is analyzed to identify and quantify the enriched proteins, leading to the identification of potential targets. Subsequent validation experiments are then performed to confirm the interaction.
Data Presentation: Illustrative Quantitative Data for Aryl Azide Probes
While specific quantitative data for this compound is not yet widely available, the following tables present representative data from studies using other aryl azide photoaffinity probes to illustrate the expected quantitative outcomes.
Table 1: Binding Affinity and Labeling Efficiency of an Exemplary Aryl Azide Probe
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 0.5 µM | Surface Plasmon Resonance | Fictional Example |
| Labeling Efficiency | 15% | In-gel Fluorescence Quantification | Fictional Example |
| IC50 (Competitive Binding) | 2.5 µM | Competitive Binding Assay | Fictional Example |
Table 2: Proteomic Identification of Potential Protein Targets
| Protein ID (UniProt) | Protein Name | Peptide Count | Fold Enrichment (Probe/Control) | p-value |
| P0A799 | Chaperone protein DnaK | 12 | 8.5 | <0.001 |
| P0A6F5 | 30S ribosomal protein S1 | 9 | 6.2 | <0.005 |
| P0CE47 | Elongation factor Tu | 8 | 5.8 | <0.005 |
| P0A9K9 | ATP synthase subunit alpha | 7 | 4.1 | <0.01 |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the use of this compound.
Protocol 1: Photoaffinity Labeling in Live Cells
-
Cell Culture: Plate cells of interest (e.g., HEK293T) in a suitable culture dish and grow to 80-90% confluency.
-
Probe Incubation: Replace the culture medium with serum-free medium containing the desired concentration of this compound (typically 1-10 µM). For competition experiments, pre-incubate cells with a 50-fold excess of a non-photoreactive competitor for 1 hour before adding the probe. Incubate for 1-2 hours at 37°C.
-
UV Irradiation: Wash the cells twice with ice-cold PBS. Place the culture dish on ice and irradiate with 365 nm UV light for 10-30 minutes using a UV crosslinker.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry for Biotinylation of Labeled Proteins
-
Prepare Click Chemistry Reaction Mixture: For a 100 µL reaction, combine the following in order:
-
1 mg of cell lysate
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Biotin-alkyne to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO4) to a final concentration of 1 mM.
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour.
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for 30 minutes. Centrifuge to pellet the protein and discard the supernatant.
Protocol 3: Enrichment of Biotinylated Proteins
-
Resuspend Protein Pellet: Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Incubate with Streptavidin Beads: Add streptavidin-coated agarose or magnetic beads to the protein solution and incubate with rotation for 2 hours at room temperature.
-
Wash Beads: Wash the beads sequentially with 0.2% SDS in PBS, 6 M urea, and finally with PBS to remove non-specifically bound proteins.
Protocol 4: On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide (IAA).
-
Tryptic Digestion: Add trypsin to the bead slurry and incubate overnight at 37°C.
-
Peptide Elution and Desalting: Collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with a high-salt or acidic solution. Desalt the pooled peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Data Analysis: Search the resulting MS/MS spectra against a protein database (e.g., UniProt) using a search engine like MaxQuant or SEQUEST to identify the peptides and corresponding proteins. Perform quantitative analysis to determine the fold enrichment of proteins in the probe-treated sample compared to the control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway elucidated using this compound.
Experimental Workflow Diagram
Caption: Workflow for protein target identification.
Logical Relationship Diagram
Caption: Properties and applications of the photoaffinity probe.
Conclusion
This compound represents a promising new tool for chemical proteomics and drug discovery. Its inherent photo-reactivity and bio-orthogonal handle allow for the covalent capture and subsequent identification of its interacting protein partners. This technical guide provides a comprehensive overview of the principles and a detailed set of adaptable protocols for the application of this and similar photoaffinity probes. By following these workflows, researchers can effectively identify novel protein targets, elucidate drug mechanisms of action, and ultimately accelerate the drug discovery pipeline. As with any novel probe, careful optimization of experimental conditions, including probe concentration and UV irradiation time, will be crucial for successful target identification.
References
Methodological & Application
Application Notes and Protocols for 2-Iodo-4-azidophenol in Live Cell Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Iodo-4-azidophenol as a versatile chemical probe for studying protein-protein interactions and identifying protein targets within a live cell context. The dual functionality of the iodo and azido groups allows for its application in two powerful bioconjugation techniques: photoaffinity labeling and click chemistry.
Introduction
This compound is a heterobifunctional chemical probe designed for the investigation of molecular interactions in living systems. Its key features are:
-
Aryl Azide Group: A photo-activatable moiety that, upon irradiation with UV light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules, primarily proteins. This is the basis for photoaffinity labeling.
-
Iodo Group: The iodine atom on the aromatic ring can serve as a "handle" for bioorthogonal reactions, although its direct use in click chemistry is less common than terminal alkynes or strained cyclooctynes. However, it can be envisioned to be functionalized further or used in other cross-coupling reactions. More commonly, the azide group itself is used for click chemistry.
-
Phenol Group: The hydroxyl group can influence the molecule's solubility and potential interactions with cellular components.
This reagent is particularly useful for:
-
Target Identification: Identifying the binding partners of a small molecule of interest by tethering this compound to it.
-
Mapping Protein-Protein Interactions: Crosslinking interacting proteins in their native cellular environment.
-
Enzyme Active Site Probing: Covalently modifying enzyme active sites.
Principle of Methodologies
Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique to identify the binding targets of a ligand in a complex biological sample. The aryl azide group of this compound is chemically inert in the dark. Upon exposure to UV light, it releases nitrogen gas to generate a highly reactive nitrene intermediate. This nitrene can then insert into C-H, N-H, or O-H bonds of nearby amino acid residues of a target protein, forming a stable covalent bond.
Bioorthogonal Chemistry: Click Reaction
The azide group of this compound can also be utilized in "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The most common click reaction involving an azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). For live-cell applications, a copper-free version, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is often preferred to avoid copper-induced cytotoxicity. In this scenario, the azide on the probe reacts with a strained alkyne (e.g., a cyclooctyne) that has been introduced into a biomolecule.
Quantitative Data Summary
The following tables provide suggested starting concentrations and conditions for the use of this compound in live cells. Note: These are generalized ranges based on protocols for similar aryl azide probes and should be optimized for your specific cell type and experimental goals.
Table 1: Recommended Starting Conditions for Photoaffinity Labeling
| Parameter | Recommended Range | Notes |
| Probe Concentration | 1 - 50 µM | Start with a low concentration and increase as needed. High concentrations can lead to non-specific labeling and cytotoxicity. |
| Incubation Time | 30 min - 4 hours | Dependent on the kinetics of probe uptake and binding to the target. |
| UV Irradiation Wavelength | 254 - 365 nm | The optimal wavelength should be determined empirically to maximize crosslinking and minimize cell damage. |
| UV Irradiation Time | 5 - 30 minutes | Keep irradiation time as short as possible to maintain cell viability. |
| UV Irradiation Energy | 1 - 5 J/cm² | Titrate to find the optimal energy for crosslinking. |
| Cell Density | 70 - 90% confluency | Ensure cells are in a healthy, logarithmic growth phase. |
Table 2: Recommended Starting Conditions for Copper-Free Click Chemistry (SPAAC)
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 25 µM | After incorporation into the target. |
| Strained Alkyne Reagent Concentration | 10 - 100 µM | The concentration of the cyclooctyne-containing reporter molecule (e.g., fluorescent dye, biotin). |
| Incubation Time | 30 min - 2 hours | Reaction times are typically rapid. |
| Temperature | 37°C | Standard cell culture conditions. |
| Cell Density | 70 - 90% confluency | Healthy, logarithmically growing cells are recommended. |
Experimental Protocols
Caution: Handle this compound and other organic azides with care as they can be explosive, especially in concentrated form. Always work in a well-ventilated area and wear appropriate personal protective equipment.
Protocol 1: Photoaffinity Labeling of a Target Protein in Live Cells
This protocol outlines the general steps for identifying the binding partners of a ligand of interest using a this compound-conjugated ligand.
Materials:
-
Live cells of interest
-
Complete cell culture medium
-
This compound conjugated to a ligand of interest (probe)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
UV crosslinking apparatus
-
SDS-PAGE and Western blotting reagents or mass spectrometry facility
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes and grow to 70-90% confluency.
-
Probe Incubation:
-
Prepare a stock solution of the this compound probe in DMSO.
-
Dilute the probe to the desired final concentration (e.g., 10 µM) in pre-warmed complete culture medium.
-
Remove the old medium from the cells and add the medium containing the probe.
-
Incubate the cells for the desired time (e.g., 1 hour) at 37°C in a CO₂ incubator. Perform all steps from this point on in the dark or under red light to prevent premature photoactivation.
-
-
Washing:
-
Aspirate the probe-containing medium.
-
Gently wash the cells twice with ice-cold PBS to remove the unbound probe.
-
-
UV Crosslinking:
-
Place the culture dish on ice.
-
Irradiate the cells with UV light (e.g., 365 nm) for a predetermined time (e.g., 15 minutes) in a UV crosslinker.
-
-
Cell Lysis:
-
Aspirate the PBS.
-
Add ice-cold lysis buffer with protease inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Analysis:
-
Collect the supernatant.
-
The crosslinked protein complexes can now be analyzed by SDS-PAGE and Western blotting (if an antibody to the target is available) or by mass spectrometry to identify the crosslinked proteins.
-
Caption: Workflow for photoaffinity labeling in live cells.
Protocol 2: Copper-Free Click Chemistry (SPAAC) for Protein Labeling
This protocol describes the labeling of a protein of interest that has been metabolically or genetically engineered to contain a strained alkyne, using this compound as the azide-containing probe.
Materials:
-
Live cells expressing a protein with a strained alkyne (e.g., cyclooctyne).
-
Complete cell culture medium.
-
This compound.
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Preparation: Culture cells expressing the strained alkyne-tagged protein to the desired confluency.
-
Probe Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the probe to the desired final concentration (e.g., 25 µM) in pre-warmed complete culture medium.
-
-
Labeling Reaction:
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate for the desired time (e.g., 1 hour) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with warm PBS or complete medium to remove the unreacted probe.
-
-
Imaging/Analysis:
-
The cells are now ready for analysis. If the this compound was conjugated to a fluorophore, the cells can be imaged directly by fluorescence microscopy.
-
Alternatively, the cells can be lysed and the labeled proteins analyzed by SDS-PAGE and in-gel fluorescence scanning or by flow cytometry.
-
Caption: Workflow for SPAAC labeling in live cells.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where this compound could be used to identify the downstream targets of a kinase.
Caption: Investigating a kinase signaling pathway.
Troubleshooting and Considerations
-
Cytotoxicity: Always perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum tolerated concentration of the this compound probe in your cell line.
-
Solubility: this compound may have limited aqueous solubility. Prepare concentrated stock solutions in an organic solvent like DMSO and ensure complete dissolution in the culture medium.
-
Non-specific Labeling: To control for non-specific binding, include a competition experiment where cells are pre-incubated with an excess of the unconjugated ligand before adding the probe.
-
Probe Synthesis: The synthesis and purification of the this compound conjugate are critical for the success of the experiment. Ensure high purity to avoid artifacts.
-
Optimization is Key: The protocols provided are starting points. Optimal conditions will vary depending on the cell type, the specific target, and the experimental setup. A systematic optimization of probe concentration, incubation times, and UV exposure is highly recommended.
Application Notes and Protocols for Photoaffinity Labeling of Cell Lysates with 2-Iodo-4-azidophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 2-Iodo-4-azidophenol as a photoaffinity labeling (PAL) probe for the identification of target proteins in complex biological samples such as cell lysates. The following sections detail the principles of the technique, a comprehensive experimental protocol, and methods for subsequent analysis of labeled proteins.
Introduction to Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to identify and study ligand-protein interactions.[1][2] This method utilizes a photoactivatable probe, such as this compound, which contains a photoreactive group that, upon irradiation with UV light, forms a highly reactive intermediate capable of forming a covalent bond with nearby molecules, including the binding pocket of a target protein.[1][2] The aryl azide group in this compound, when exposed to UV light, generates a reactive nitrene intermediate that can insert into C-H, N-H, or O-H bonds in the vicinity of the binding site. The iodine atom on the probe can serve multiple purposes, including acting as a heavy atom for crystallographic studies or as a site for radiolabeling to facilitate detection.
Principle of the Method
The experimental workflow involves the incubation of a cell lysate with the this compound probe to allow for binding to its target protein(s). Subsequently, the mixture is irradiated with UV light to induce covalent crosslinking between the probe and the interacting proteins. Labeled proteins can then be detected, enriched, and identified using various analytical techniques, such as SDS-PAGE, western blotting, and mass spectrometry.
Quantitative Data Summary
The optimal conditions for photoaffinity labeling can vary depending on the specific protein target and the composition of the cell lysate. The following table provides a general range of parameters that should be optimized for each experimental setup.
| Parameter | Recommended Range | Notes |
| Probe Concentration | 1 - 50 µM | Higher concentrations may lead to non-specific labeling, while lower concentrations might not yield a detectable signal. |
| Cell Lysate Concentration | 1 - 5 mg/mL | A higher protein concentration increases the likelihood of capturing low-abundance targets. |
| Incubation Time | 30 - 60 minutes | Should be performed in the dark to prevent premature activation of the probe. |
| Incubation Temperature | 4°C or Room Temperature | 4°C is generally preferred to minimize protease activity in the lysate. |
| UV Irradiation Wavelength | 254 - 365 nm | The optimal wavelength should be determined empirically. Aryl azides are typically activated by UV light in this range. |
| UV Irradiation Energy | 1 - 5 J/cm² | The energy should be sufficient to activate the probe without causing excessive protein damage. |
| UV Irradiation Time | 5 - 30 minutes | Dependent on the intensity of the UV lamp. |
Experimental Protocols
Materials and Reagents
-
This compound photoaffinity probe
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell culture of interest
-
BCA or Bradford protein assay reagent
-
UV crosslinker with wavelength control (e.g., 254 nm or 365 nm)
-
SDS-PAGE gels and running buffer
-
Western blot equipment and reagents (if antibody for the target is available)
-
Coomassie stain or fluorescent stain for total protein visualization
-
Mass spectrometry compatible silver stain (if proceeding with proteomic analysis)
-
Enrichment reagents (if the probe is tagged, e.g., with biotin)
Protocol for Photoaffinity Labeling of Cell Lysates
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.
-
Adjust the protein concentration to the desired working concentration (e.g., 2 mg/mL) with lysis buffer.
-
-
Incubation with Photoaffinity Probe:
-
In a microcentrifuge tube, add the desired amount of cell lysate.
-
Add the this compound probe to the final desired concentration. Note: As a negative control, a sample without the probe or a sample with a competitor ligand can be prepared.
-
Incubate the mixture for 30-60 minutes at 4°C in the dark, with gentle rotation.
-
-
UV Crosslinking:
-
Place the samples on ice in an open microcentrifuge tube.
-
Position the samples in a UV crosslinker at a defined distance from the UV source.
-
Irradiate the samples with UV light at the optimized wavelength and energy.
-
-
Analysis of Labeled Proteins:
-
After irradiation, add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins. If the probe is radiolabeled, use autoradiography. For non-radiolabeled probes, a shift in the molecular weight of the target protein might be observed by Coomassie or silver staining. If an antibody to the target is available, perform a Western blot to detect a supershift or a decrease in the intensity of the unmodified protein band.
-
Protocol for Target Enrichment and Identification (Optional)
If the this compound probe is functionalized with an affinity tag (e.g., biotin), the following steps can be performed for enrichment and identification of the target protein.
-
Affinity Purification:
-
Following UV crosslinking, add streptavidin-conjugated beads to the lysate and incubate for 1-2 hours at 4°C with rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
-
Mass Spectrometry Analysis:
-
Run the eluted proteins on an SDS-PAGE gel and stain with a mass spectrometry-compatible stain (e.g., Coomassie or silver stain).
-
Excise the protein band of interest.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the protein.
-
Visualizations
Experimental Workflow
Caption: Workflow for identifying protein targets using this compound.
Hypothetical Signaling Pathway Investigation
The following diagram illustrates a hypothetical scenario where this compound is used to identify a novel kinase inhibitor's target within a signaling cascade.
References
Application Notes and Protocols for 2-Iodo-4-azidophenol Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-azidophenol is a hetero-bifunctional crosslinking reagent used in biological and chemical research to covalently link interacting molecules, particularly proteins. This reagent possesses two reactive moieties: a phenol group that can be derivatized or used for specific interactions, and a photo-activatable aryl azide group. Upon exposure to ultraviolet (UV) light, the aryl azide group forms a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, effectively "crosslinking" them. The presence of an iodine atom provides additional mass for detection and potential for radiolabeling, making it a versatile tool for studying molecular interactions.
This document provides a detailed guide for using this compound in crosslinking experiments, including its synthesis, experimental protocols, and data interpretation.
Synthesis of this compound
A plausible synthetic route for this compound starts from the commercially available 2-iodo-4-aminophenol. The synthesis involves the diazotization of the amino group followed by azidation.
Materials:
-
2-Iodo-4-aminophenol
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Standard laboratory glassware and equipment
Protocol:
-
Diazotization:
-
Dissolve a specific molar amount of 2-Iodo-4-aminophenol in a solution of hydrochloric acid and water, cooled in an ice bath to 0-5°C.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the low temperature and stirring continuously. The reaction progress can be monitored using starch-iodide paper.
-
-
Azidation:
-
In a separate flask, dissolve a molar excess of sodium azide in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate of this compound should form.
-
-
Purification:
-
Collect the precipitate by filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Experimental Protocols
General Workflow for Protein Crosslinking
The following is a general protocol for using this compound to crosslink interacting proteins. Optimization of parameters such as reagent concentration, incubation time, and UV exposure time is crucial for successful crosslinking.
Materials:
-
This compound
-
Interacting proteins of interest (e.g., purified proteins, cell lysate)
-
Phosphate-buffered saline (PBS) or other suitable buffer (avoiding primary amines like Tris)
-
SDS-PAGE analysis equipment
-
Western blotting or mass spectrometry equipment for analysis
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF. The final concentration in the reaction should be optimized, typically in the micromolar to low millimolar range.
-
-
Incubation:
-
In a suitable reaction vessel (e.g., a microcentrifuge tube), combine the interacting proteins with the desired concentration of this compound in a suitable buffer.
-
Incubate the mixture in the dark (to prevent premature photoactivation) for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow for binding of the crosslinker to the target molecules.
-
-
Photoactivation:
-
Place the reaction mixture on ice or a cooling block to minimize heat-induced damage.
-
Expose the sample to UV light at a specific wavelength (e.g., 254 nm or 365 nm) for a predetermined time (e.g., 5-30 minutes).[1][2] The optimal wavelength and duration will depend on the specific properties of the aryl azide and the sample.
-
-
Quenching (Optional):
-
To stop the crosslinking reaction, a quenching reagent (e.g., dithiothreitol - DTT) can be added to scavenge any unreacted nitrene intermediates.
-
-
Analysis:
-
Analyze the crosslinked products using SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands compared to the individual proteins.
-
Further analysis can be performed by Western blotting using antibodies specific to the proteins of interest or by mass spectrometry to identify the crosslinked peptides and interaction sites.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| This compound Conc. | 100 µM | 250 µM | 500 µM |
| UV Wavelength | 254 nm | 365 nm | 365 nm |
| Irradiation Time | 15 min | 15 min | 30 min |
| Crosslinking Efficiency (%) | 15% | 25% | 40% |
Note: The crosslinking efficiency values presented are for illustrative purposes only and will need to be determined experimentally for this compound.
Diagrams
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Photo-Crosslinking Mechanism
Caption: General mechanism of aryl azide photo-crosslinking.
Experimental Workflow for Protein Crosslinking
Caption: Step-by-step workflow for protein crosslinking experiments.
Conclusion
This compound is a valuable tool for investigating molecular interactions. The protocols and information provided in this document serve as a guide for researchers to design and execute crosslinking experiments. It is imperative to optimize the experimental conditions for each specific application to achieve reliable and reproducible results. Adherence to safety protocols, especially when handling azido compounds, is essential.
References
Application Notes and Protocols for 2-Iodo-4-azidophenol in Quantitative Proteomics Studies
A comprehensive search for the application of 2-Iodo-4-azidophenol in quantitative proteomics studies did not yield specific methodologies, quantitative data, or established protocols for its use. Literature and available research databases do not currently detail the use of this specific compound for protein labeling, enrichment, or quantification in a proteomics context.
This suggests that this compound is not a commonly used reagent in this field, or its use is not yet documented in publicly available scientific literature. The field of chemical proteomics rapidly evolves, with a wide array of probes being developed. While the structure of this compound—containing both an iodo group (which can potentially act as a reactive group for certain amino acid residues) and an azido group (a bioorthogonal handle for "click chemistry")—suggests it could theoretically be designed for such applications, no evidence of its practical application was found.
In the absence of specific data for this compound, we present a generalized application note and protocol based on a common and well-documented alternative approach in quantitative proteomics: Activity-Based Protein Profiling (ABPP) using an Iodoacetamide-alkyne probe. This method captures the essence of what one might aim to achieve with a bifunctional probe like this compound. Iodoacetamide is a reactive group that targets cysteine residues, and the alkyne handle allows for click chemistry-based conjugation to a reporter tag.
Alternative Application Note: Cysteine-Targeted Activity-Based Protein Profiling for Quantitative Proteomics
Introduction:
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy to study the functional state of enzymes and other proteins in complex proteomes. This approach utilizes chemical probes that covalently bind to active site residues of proteins. A common class of probes for targeting cysteine residues is based on the iodoacetamide electrophile. By incorporating a bioorthogonal handle, such as an alkyne, into the probe, researchers can subsequently "click" on a reporter tag containing an azide. This reporter can be a fluorophore for imaging or a biotin tag for enrichment and subsequent identification and quantification by mass spectrometry.
Principle of the Assay:
The workflow involves treating a biological sample (e.g., cell lysate, intact cells) with an iodoacetamide-alkyne probe. The probe will covalently label accessible cysteine residues. After labeling, the proteome is subjected to a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag. The biotinylated proteins are then enriched using streptavidin-coated beads. Finally, the enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification. Quantitative comparisons between different biological states can be achieved using various labeling strategies such as Tandem Mass Tags (TMT) or label-free quantification.
Experimental Workflow Diagram:
Application Notes and Protocols for UV-Mediated Activation of 2-Iodo-4-azidophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and important considerations for the use of 2-Iodo-4-azidophenol, a photoactivatable crosslinking agent, in biological research. This reagent is particularly useful for photoaffinity labeling to identify and characterize protein-protein interactions, ligand-receptor binding, and for the covalent capture of transient biological interactions.
Introduction
This compound is a hetero-bifunctional crosslinking reagent. Upon exposure to ultraviolet (UV) light, the aryl azide moiety is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, most commonly through insertion into C-H or N-H bonds. The presence of the iodine atom provides a site for radiolabeling, allowing for the detection and quantification of crosslinked products. The hydroxyl group on the phenyl ring influences the activation wavelength, generally permitting the use of longer, less damaging UV wavelengths compared to simple phenyl azides.
Key Considerations for Optimal Activation
Several factors are critical for the successful photoactivation of this compound:
-
UV Wavelength: The choice of UV wavelength is crucial to ensure efficient activation of the azide group while minimizing potential damage to biological samples and preventing unwanted side reactions. For hydroxyphenyl azides like this compound, longer wavelength UV light is generally effective.
-
Irradiation Time and Intensity: The duration and power of UV exposure will directly impact the efficiency of crosslinking. These parameters often require empirical optimization for each specific experimental system.
-
Sample Composition: The presence of primary amines (e.g., in Tris buffer) or thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) in the reaction buffer can quench the reactive nitrene or reduce the azide group, respectively, thereby inhibiting the crosslinking reaction.
-
Potential Side Reactions: It is important to be aware of potential side reactions. For iodinated phenols, UV irradiation, particularly at shorter wavelengths (≤ 330 nm), can induce cleavage of the carbon-iodine bond[1][2]. Utilizing longer wavelengths helps to mitigate this issue.
Data Presentation: UV Activation Parameters
| Crosslinker | UV Wavelength (nm) | Exposure Time (min) | Relative Efficiency | Reference Compound |
| BASED | 366 | 30 | Most Efficient | Yes |
| BASED | 302 | 15 | Less Efficient | Yes |
| BASED | 254 | 5 | Least Efficient | Yes |
Table 1: Comparative UV activation conditions for the hydroxyphenyl azide crosslinker BASED. Data suggests that longer wavelength UV light (366 nm) for an extended period yields the most efficient crosslinking.[3]
Experimental Protocols
Protocol 1: General Photoaffinity Labeling of a Target Protein
This protocol provides a general workflow for the photoaffinity labeling of a target protein in solution with this compound.
Materials:
-
This compound
-
Target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
UV lamp with selectable wavelengths (e.g., 365 nm)
-
Quartz cuvettes or microcentrifuge tubes
-
Ice bath
-
SDS-PAGE analysis reagents
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).
-
Prepare the target protein in a buffer free of primary amines and reducing agents.
-
Add the this compound stock solution to the protein solution to the desired final concentration. Incubate in the dark to allow for binding.
-
-
UV Irradiation:
-
Transfer the sample to a quartz cuvette or an open microcentrifuge tube. Polypropylene tubes can block a significant portion of UV light.
-
Place the sample on ice to prevent heating during irradiation.
-
Irradiate the sample with UV light at 365 nm. An initial irradiation time of 30 minutes is recommended, but this may require optimization.
-
-
Analysis:
-
After irradiation, quench any unreacted nitrene by adding a primary amine-containing buffer (e.g., Tris-HCl).
-
Analyze the crosslinked products by SDS-PAGE followed by an appropriate detection method (e.g., autoradiography if using a radiolabeled probe, or Western blotting).
-
Protocol 2: Control Experiments for Specificity
To validate the specificity of the photoaffinity labeling, it is essential to perform control experiments.
Controls:
-
No UV Irradiation: Prepare a sample as described in Protocol 1, but do not expose it to UV light. This control will demonstrate that the covalent crosslinking is UV-dependent.
-
Competition: Prepare a sample and pre-incubate the target protein with an excess of a known, non-photoactivatable ligand before adding this compound. A significant reduction in labeling of the target protein indicates specific binding of the photo-probe to the ligand's binding site.
-
No Probe: Prepare a sample with the target protein and irradiate it without the addition of this compound. This control will show if UV light alone causes any changes to the protein.
Mandatory Visualizations
References
Application Notes and Protocols for Labeling Protein Complexes with 2-Iodo-4-azidophenol
Introduction
2-Iodo-4-azidophenol is a hetero-bifunctional cross-linking agent designed for the study of protein-protein interactions. This reagent combines two key reactive groups: a phenol that can be radioiodinated for detection and an aryl azide that can be photo-activated to form a covalent bond with nearby molecules. The iodo- group allows for the introduction of a radioactive iodine isotope (e.g., ¹²⁵I), enabling highly sensitive detection of cross-linked products. The azido- group, upon exposure to UV light, generates a highly reactive nitrene intermediate that can insert into C-H, N-H, or O-H bonds of interacting proteins, thus "capturing" transient or stable protein complexes.[1][2][3]
This application note provides a general overview of the use of this compound for labeling protein complexes, including a generalized protocol for photo-affinity labeling and subsequent analysis.
Principle of Operation
The utility of this compound in studying protein complexes lies in its ability to covalently trap interacting partners upon photo-activation. The general workflow involves the following key steps:
-
Radioiodination (Optional but Recommended for High Sensitivity): The phenolic group of this compound can be readily iodinated with a radioactive isotope of iodine, most commonly ¹²⁵I. This step provides a sensitive handle for detecting the cross-linker and any adducted proteins.
-
Incubation with the Biological Sample: The radiolabeled cross-linker is incubated with the protein complex of interest. This can be a purified complex, a cell lysate, or even intact cells, depending on the experimental goals.
-
Photo-activation: The sample is irradiated with UV light at a wavelength that activates the aryl azide group.[2] This generates a short-lived, highly reactive nitrene species.
-
Cross-linking: The nitrene intermediate reacts non-specifically with amino acid residues in close proximity, forming a stable covalent bond.[3] This effectively "freezes" the protein-protein interaction.
-
Analysis of Cross-linked Products: The resulting covalently linked protein complexes are then analyzed using various techniques, such as SDS-PAGE and autoradiography, to identify the labeled proteins. Further analysis by mass spectrometry can pinpoint the specific sites of cross-linking.
Diagrams
Caption: General experimental workflow for protein complex labeling.
Caption: Mechanism of photo-induced cross-linking.
Application Notes
Target Audience: Researchers, scientists, and drug development professionals.
Applications:
-
Identification of Protein-Protein Interactions: This is the primary application, allowing for the discovery of novel binding partners to a protein of interest.
-
Mapping Interaction Interfaces: By analyzing the cross-linked peptides using mass spectrometry, it is possible to identify the specific regions of the proteins that are in close proximity at the time of cross-linking.
-
Studying Dynamic Interactions: The ability to initiate cross-linking at a specific time point by UV irradiation makes this technique suitable for capturing transient or stimulus-induced protein interactions.
-
Validating Hits from Other Screens: Photo-affinity labeling can be used to confirm interactions suggested by other methods like yeast two-hybrid or co-immunoprecipitation in a more native-like environment.
Advantages:
-
Covalent Capture: Forms a stable, covalent bond, allowing for the analysis of both strong and weak/transient interactions.
-
High Sensitivity: The use of radioiodination provides a highly sensitive detection method.
-
Temporal Control: Cross-linking is initiated by an external trigger (UV light), providing temporal control over the reaction.
-
Proximity-Based Labeling: The short-lived reactive nitrene ensures that only molecules in the immediate vicinity of the azidophenol are labeled, reducing the likelihood of capturing non-specific interactions.
Limitations:
-
Lack of Specificity of Nitrene Insertion: The nitrene intermediate can react with various types of chemical bonds, which can complicate the analysis of cross-linking sites.
-
Potential for Photodamage: The UV irradiation required for activation can potentially damage proteins and other biological molecules.[2] Careful optimization of the UV exposure time and intensity is crucial.
-
Efficiency: The efficiency of photo-cross-linking can be low, often requiring sensitive detection methods like radioactivity.[3]
-
Handling of Radioactive Materials: The use of ¹²⁵I necessitates appropriate safety precautions and facilities for handling radioactive isotopes.
Experimental Protocols
Protocol 1: Radioiodination of this compound
This protocol is a general guideline for the radioiodination of a phenolic compound.
Materials:
-
This compound
-
Na¹²⁵I
-
Iodination buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
Oxidizing agent (e.g., Iodo-Gen® pre-coated tubes or Chloramine-T)
-
Quenching solution (e.g., sodium metabisulfite)
-
Purification column (e.g., Sephadex G-10 or equivalent)
-
Thin Layer Chromatography (TLC) system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).
-
To an Iodo-Gen® coated tube, add the iodination buffer.
-
Add the desired amount of Na¹²⁵I to the tube.
-
Add the this compound stock solution to initiate the reaction.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 10-15 minutes), with occasional gentle mixing.
-
Quench the reaction by transferring the mixture to a new tube containing the quenching solution.
-
Purify the radiolabeled product from unreacted ¹²⁵I using a size-exclusion chromatography column.
-
Analyze the fractions by TLC and a gamma counter to determine the radiochemical purity and specific activity.
Protocol 2: Photo-affinity Labeling of a Protein Complex
This protocol provides a general framework for the photo-cross-linking experiment.
Materials:
-
Radiolabeled this compound
-
Purified protein complex or cell lysate
-
Reaction buffer (e.g., PBS or HEPES-based buffer, pH 7.4)
-
UV lamp (with a suitable wavelength for aryl azide activation, typically 254-365 nm)[2]
-
SDS-PAGE reagents
-
Autoradiography film or phosphorimager screen
Procedure:
-
Incubation: In a microcentrifuge tube, combine the protein sample with the radiolabeled this compound in the reaction buffer. The final concentration of the cross-linker should be optimized for each system. It is advisable to perform the incubation in the dark to prevent premature photo-activation.
-
Control Samples: Prepare control samples, including a sample without the cross-linker, a sample without UV irradiation, and a sample with a large excess of a competitive inhibitor if a specific binding site is being targeted.
-
Photo-irradiation: Place the samples on ice and irradiate with a UV lamp for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time and distance from the UV source need to be empirically determined.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule like dithiothreitol (DTT).
-
SDS-PAGE Analysis: Add SDS-PAGE sample buffer to the reactions, boil, and resolve the proteins on a polyacrylamide gel.
-
Detection: Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins and protein complexes. The appearance of new, higher molecular weight bands in the UV-irradiated sample compared to the controls indicates successful cross-linking.
Protocol 3: Identification of Cross-linked Peptides by Mass Spectrometry
For a more in-depth analysis to identify the cross-linking sites, the cross-linked protein bands can be excised from the gel and subjected to mass spectrometry.
Procedure:
-
In-gel Digestion: Excise the cross-linked protein band of interest from a Coomassie-stained or silver-stained gel. Perform in-gel digestion with a protease such as trypsin.
-
Peptide Extraction: Extract the resulting peptides from the gel slices.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data for cross-linked peptides. This involves searching for peptide pairs that are covalently linked by the mass of the remnant of the cross-linker.
Quantitative Data Summary
As specific quantitative data for this compound is not available, the following table provides a template for researchers to populate with their own experimental data.
| Parameter | Typical Range for Aryl Azides | Experimental Value for this compound |
| Optimal UV Wavelength | 254 - 365 nm[2][3] | To be determined |
| UV Irradiation Time | 5 - 60 minutes | To be determined |
| Cross-linker Concentration | 1 - 100 µM | To be determined |
| Cross-linking Efficiency | Generally low (<10%)[3] | To be determined |
| Specific Activity (Post-Iodination) | >2000 Ci/mmol | To be determined |
Conclusion
This compound represents a potentially powerful tool for the investigation of protein-protein interactions. Its dual functionality allows for both sensitive detection via radioiodination and covalent capture of interacting partners through photo-activation. While specific protocols for this compound are not yet established, the general principles and protocols for aryl azide-based photo-affinity labeling provided here offer a solid foundation for researchers to develop and optimize their own experimental conditions. Careful optimization of reaction parameters and the inclusion of appropriate controls are critical for obtaining reliable and interpretable results.
References
Application Note: Mass Spectrometry Analysis of Peptides Labeled with 2-Iodo-4-azidophenol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the use of 2-Iodo-4-azidophenol as a novel trifunctional probe for photo-affinity labeling, enrichment, and quantitative mass spectrometry analysis of peptide-protein interactions.
Introduction
This compound is a versatile chemical probe designed for the comprehensive analysis of protein interactions. Its unique structure incorporates three key functional groups: a photo-activatable azido group for covalent cross-linking to target proteins, an iodo-group that can serve as a heavy atom for mass spectrometry-based quantification, and a phenol group that can facilitate initial non-covalent interactions with target proteins. This trifunctional nature allows for the capture of transient protein-protein or protein-ligand interactions, followed by the specific enrichment of labeled peptides and their relative quantification in different biological states. This application note details a complete workflow, from cell labeling to mass spectrometry data analysis, for identifying and quantifying target peptides of a hypothetical protein of interest.
Experimental Workflow Overview
The overall experimental workflow for utilizing this compound in a quantitative proteomics study is depicted below. The process involves treating live cells with the probe, initiating covalent cross-linking via UV irradiation, lysing the cells, and preparing the proteins for mass spectrometry analysis. Labeled peptides are then enriched using click chemistry and subjected to LC-MS/MS for identification and quantification.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (synthesis required or custom order)
-
Cell culture reagents (e.g., DMEM, FBS, PBS)
-
HEK293T cells (or other suitable cell line)
-
Lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Biotin-alkyne (e.g., DBCO-biotin or PEG4-biotin-alkyne)
-
Copper (II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 80% acetonitrile, 0.1% formic acid)
-
C18 spin columns for desalting
Protocol for In-Cell Photo-Affinity Labeling
-
Cell Culture: Plate HEK293T cells in 10 cm dishes and grow to 80-90% confluency.
-
Probe Incubation: Replace the culture medium with serum-free medium containing 10-50 µM this compound. Incubate for 2-4 hours at 37°C.
-
Photo-cross-linking: Place the dishes on ice and irradiate with 365 nm UV light for 10-30 minutes. Ensure the UV source is at a fixed distance from the cells.
-
Cell Harvesting: After irradiation, wash the cells twice with ice-cold PBS and harvest by scraping.
Protocol for Protein Extraction and Digestion
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and sonicate on ice.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Tryptic Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Protocol for Enrichment of Labeled Peptides via Click Chemistry
-
Click Reaction:
-
To the digested peptide solution, add the following reagents in order:
-
Biotin-alkyne (100 µM final concentration)
-
TCEP (1 mM final concentration)
-
TBTA (100 µM final concentration)
-
CuSO₄ (1 mM final concentration)
-
-
Incubate at room temperature for 1 hour with gentle shaking.
-
-
Streptavidin Enrichment:
-
Equilibrate streptavidin magnetic beads with PBS.
-
Add the peptide solution to the beads and incubate for 2 hours at room temperature.
-
Wash the beads sequentially with PBS containing 0.5% SDS, 8 M urea in PBS, and finally with PBS.
-
-
Elution: Elute the bound peptides from the beads using an elution buffer.
Protocol for LC-MS/MS Analysis
-
Desalting: Desalt the eluted peptides using C18 spin columns.
-
LC-MS/MS: Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system. Use a standard data-dependent acquisition (DDA) method.
Quantitative Data Presentation
The use of this compound allows for the relative quantification of labeled peptides between different experimental conditions. The iodine atom provides a distinct isotopic signature that can be used for quantification, or alternatively, stable isotope labeling by amino acids in cell culture (SILAC) can be combined with this workflow. Below are examples of how quantitative data can be presented.
Table 1: Labeling Efficiency of a Standard Peptide
| Peptide Sequence | Labeled with this compound | Unlabeled | Labeling Efficiency (%) |
| GGYIR | 8.7 x 10⁶ | 1.1 x 10⁵ | 98.7 |
| VAPEEHPVLLTEAPLNPK | 5.4 x 10⁶ | 3.2 x 10⁵ | 94.4 |
Table 2: Identification and Quantification of Cross-linked Peptides from a Hypothetical Protein Interaction Study (Control vs. Drug Treatment)
| Protein ID | Peptide Sequence | Modification Site | Fold Change (Drug/Control) | p-value |
| P12345 | ITHACFASNFNR | Cys-123 | 3.2 | 0.001 |
| Q67890 | YTEPDFQLFKK | Tyr-56 | 0.8 | 0.045 |
| P54321 | VGLAPPQHLIR | His-98 | 2.5 | 0.005 |
Visualization of a Hypothetical Signaling Pathway
This compound can be used to map the binding site of an inhibitor on a kinase, providing structural insights into its mechanism of action. The following diagram illustrates a hypothetical signaling pathway where this probe is used to identify the target of a novel kinase inhibitor.
Conclusion
This compound is a powerful tool for chemical proteomics, enabling the identification and quantification of protein interactions in a cellular context. The protocols and data presented in this application note provide a comprehensive guide for researchers to implement this technology in their own studies. The ability to covalently capture interactions, enrich for labeled peptides, and perform quantitative analysis makes this probe highly valuable for drug discovery and the elucidation of biological pathways.
Application Notes and Protocols for 2-Iodo-4-azidophenol in Binding Site Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-azidophenol is a hetero-bifunctional chemical probe designed for photoaffinity labeling (PAL), a powerful technique for identifying and mapping the binding sites of small molecules on their protein targets. This molecule incorporates a phenol group for potential hydrogen bonding interactions within a binding pocket, an iodine atom that can serve as a heavy atom for crystallographic studies and modulate binding affinity, and a photoreactive azide group. Upon irradiation with UV light, the aryl azide group forms a highly reactive nitrene intermediate that covalently crosslinks to nearby amino acid residues, permanently tagging the binding site. These tagged proteins or peptides can then be isolated and identified using various proteomic techniques, providing invaluable insights into drug-target interactions, mechanism of action, and for the validation of new drug targets.
Applications
-
Target Identification and Validation: Covalently label and identify previously unknown cellular targets of a compound of interest.
-
Binding Site Mapping: Pinpoint the specific amino acid residues that constitute the binding pocket of a ligand on its target protein.
-
Drug-Target Occupancy Studies: Assess the extent to which a drug engages its target in a complex biological sample.
-
Covalent Inhibitor Development: Serve as a scaffold or tool compound in the design of targeted covalent inhibitors.
Data Presentation
The following table summarizes the known quantitative binding data for this compound (IAP).
| Target Protein | Ligand | Predicted Kᵢ (nM) | Apparent Kᵢ (nM) | Method |
| Human Liver Thermostable Phenol Sulfotransferase (TS PST) | This compound (IAP) | 95 | 52 | QSAR and experimental validation[1] |
Experimental Protocols
Synthesis of this compound
This protocol is a representative synthesis based on established chemical transformations.
Materials:
-
4-Amino-2-iodophenol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Deionized water
-
Ice
-
Magnetic stirrer and stir bar
-
Round bottom flasks
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Diazotization:
-
Dissolve 4-Amino-2-iodophenol in a solution of HCl in water at 0-5°C in a round bottom flask with vigorous stirring.
-
Slowly add a solution of sodium nitrite in cold water dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Azide Substitution:
-
In a separate flask, dissolve sodium azide in deionized water and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with continuous stirring. Effervescence (nitrogen gas evolution) should be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Protocol for Photoaffinity Labeling of a Target Protein
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS or Tris-HCl)
-
This compound (stock solution in DMSO or ethanol)
-
UV lamp (e.g., 254 nm or a broader UV source)
-
Quartz cuvette or 96-well plate
-
SDS-PAGE materials
-
Mass spectrometer for protein identification
Procedure:
-
Binding:
-
Incubate the target protein with varying concentrations of this compound in the dark for 30-60 minutes at room temperature or 4°C to allow for equilibrium binding. Include a no-probe control.
-
For competition experiments, pre-incubate the protein with an excess of a known non-photoreactive binder for 30 minutes before adding this compound.
-
-
UV Irradiation:
-
Transfer the incubation mixture to a quartz cuvette or a UV-transparent plate.
-
Irradiate the sample with UV light (wavelengths up to 330 nm can be effective for C-I bond fission, however, 254 nm is commonly used for aryl azides) for 5-30 minutes on ice. The optimal time and distance from the UV source should be empirically determined.
-
-
Analysis of Labeling:
-
After irradiation, add SDS-PAGE loading buffer to the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining. A shift in the molecular weight of the target protein may be observed upon covalent modification.
-
-
Identification of Binding Site:
-
Excise the protein band of interest from the gel.
-
Perform in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by mass spectrometry (LC-MS/MS).
-
Identify the peptide(s) covalently modified by this compound by searching for the corresponding mass shift.
-
Further fragmentation analysis (MS/MS) can pinpoint the exact amino acid residue of modification.
-
Visualizations
Caption: Experimental workflow for synthesis and application of this compound.
Caption: Mapping a GPCR binding site using this compound.
References
Application Notes and Protocols for In Situ Crosslinking with 2-Iodo-4-azidophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-azidophenol is a hetero-bifunctional photo-reactive crosslinking agent designed for the in situ capture of protein-protein interactions and the identification of binding partners within a cellular context. This reagent combines a photo-activatable aryl azide group with an iodinated phenol, offering a versatile tool for structural and cellular biology. Upon activation with UV light, the aryl azide forms a highly reactive nitrene intermediate that can covalently bind to interacting proteins in close proximity. The presence of an iodine atom provides a "heavy" isotopic signature that can aid in mass spectrometry-based identification of crosslinked peptides. Furthermore, the phenolic hydroxyl group can be used for further chemical modifications if needed.
These application notes provide an overview of the principles, applications, and detailed protocols for utilizing this compound in in situ crosslinking experiments coupled with mass spectrometry for the identification and quantification of protein interactions.
Principle of Operation
The utility of this compound as a crosslinker is based on the photo-reactivity of the aryl azide group.[1] In its ground state, the azide is chemically inert. However, upon exposure to UV radiation (typically around 260-280 nm), it undergoes photolysis to form a highly reactive nitrene intermediate, releasing nitrogen gas. This nitrene can then undergo a variety of insertion reactions with neighboring molecules, including insertion into C-H, N-H, and O-H bonds, effectively creating a covalent crosslink with any nearby protein.[2] Due to the short half-life of the nitrene, the crosslinking is restricted to molecules in very close proximity to the probe at the moment of photoactivation.
The workflow for using this compound typically involves introducing the compound to a biological system (e.g., live cells or protein complexes), allowing it to localize to its target, and then irradiating with UV light to initiate crosslinking.[3] The covalently captured protein complexes are then isolated, digested, and analyzed by mass spectrometry to identify the crosslinked proteins and the specific sites of interaction.
Applications
-
Identification of Protein-Protein Interactions: Elucidate novel protein interaction networks within living cells.[2]
-
Mapping Protein Binding Sites: Pinpoint the specific domains or residues involved in a protein interaction.
-
Drug Target Deconvolution: Identify the cellular binding partners of a small molecule drug that has been modified to incorporate the this compound moiety.[3][4]
-
Structural Biology: Provide distance constraints for the modeling of protein complex structures.
Data Presentation
The following tables represent typical quantitative data obtained from a quantitative crosslinking mass spectrometry experiment using an isotopically labeled crosslinker.
Table 1: Identified Crosslinked Proteins
| Protein A | Protein B | UniProt ID (A) | UniProt ID (B) | Sequence Coverage (%) (A) | Sequence Coverage (%) (B) | Number of Unique Crosslinked Peptides |
| HSP90A | CDC37 | P07900 | P50101 | 65 | 58 | 12 |
| AKT1 | PDPK1 | P31749 | O15530 | 72 | 61 | 8 |
| RAF1 | BRAF | P04049 | P15056 | 55 | 63 | 5 |
| GRB2 | SOS1 | P62993 | Q07889 | 81 | 45 | 15 |
Table 2: Quantified Crosslinked Peptides
| Crosslinked Peptide Pair | Protein(s) | Sequence | Precursor m/z | Mass Error (ppm) | PEP | Best Score |
| K154-K294 | HSP90A-CDC37 | GFVQSLK-DYTKK | 845.4321 | 1.2 | 0.001 | 154 |
| T291-S12 | AKT1-PDPK1 | VQGLLK-TFCGTPEYLAPEVLR | 1102.5678 | 0.8 | 0.003 | 132 |
| R100-K483 | GRB2-SOS1 | AYHK-AEVIPVQK | 789.9876 | 1.5 | 0.002 | 141 |
| L341-K448 | RAF1-BRAF | FSLK-VFLPNK | 654.3210 | 1.1 | 0.005 | 128 |
Experimental Protocols
Protocol 1: In Situ Crosslinking in Live Cells
This protocol describes the general steps for treating live cells with this compound, performing UV crosslinking, and preparing the sample for downstream proteomic analysis.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
UV lamp (365 nm)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay reagent (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cells of interest and grow to 80-90% confluency.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Incubation: Remove the growth medium from the cells, wash once with PBS, and add the medium containing this compound. Incubate for a specified period (e.g., 1-4 hours) to allow for cellular uptake and localization.
-
UV Crosslinking: After incubation, wash the cells twice with ice-cold PBS to remove any unbound crosslinker. Place the cell culture plate on ice and irradiate with a UV lamp (e.g., 365 nm) for 15-30 minutes. Ensure the light source is at a consistent distance from the cells.
-
Cell Lysis: Following irradiation, immediately add ice-cold lysis buffer to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay.
-
Downstream Analysis: The protein lysate is now ready for downstream applications such as immunoprecipitation, SDS-PAGE analysis, or proteomic sample preparation.
Protocol 2: Enrichment and Mass Spectrometry Analysis of Crosslinked Proteins
This protocol outlines the steps for enriching crosslinked proteins and preparing them for identification by mass spectrometry. This is a generalized protocol and may require optimization based on the specific experimental goals.
Materials:
-
Protein lysate from Protocol 1
-
Affinity resin (e.g., Streptavidin beads if a biotin tag is incorporated into the crosslinker design)
-
Wash buffers
-
Elution buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting columns
Procedure:
-
Enrichment of Crosslinked Proteins:
-
Incubate the protein lysate with an appropriate affinity resin to capture the crosslinked complexes. The nature of the resin will depend on the specific design of the crosslinker (e.g., if a handle like biotin is included).
-
Wash the resin extensively with wash buffers to remove non-specifically bound proteins.
-
Elute the bound proteins using an appropriate elution buffer.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the eluted proteins by heating.
-
Reduce the disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark.
-
-
Proteolytic Digestion:
-
Dilute the protein sample to reduce the concentration of denaturants.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Sample Desalting:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 column to remove salts and other contaminants.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent for mass spectrometry.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized software to identify the crosslinked peptides and the corresponding proteins.
-
Mandatory Visualizations
Caption: Experimental workflow for in situ crosslinking.
Caption: Mechanism of aryl azide photo-crosslinking.
Caption: Interrogation of a signaling pathway.
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - NP [thermofisher.com]
- 2. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Iodo-4-azidophenol Concentration for Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 2-iodo-4-azidophenol in labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a photoaffinity labeling (PAL) reagent. It is a small molecule that contains an aryl azide group, which is photoreactive. Upon exposure to UV light, the aryl azide forms a highly reactive nitrene intermediate that can covalently bind to nearby molecules, typically proteins. This property makes it a valuable tool for identifying and characterizing ligand-binding sites on proteins. For instance, it has been utilized in the photoaffinity labeling of phenol sulfotransferase.[1]
Q2: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound is a critical parameter that needs to be empirically determined for each specific application. A concentration that is too low will result in insufficient labeling, while a concentration that is too high can lead to non-specific binding and potential cellular toxicity. A good starting point is to perform a concentration titration experiment, testing a range of concentrations to find the one that provides the best signal-to-noise ratio.
Q3: What are the key considerations for storing and handling this compound?
Aryl azides are energetic compounds and should be handled with care. It is recommended to store this compound in a cool, dark place, protected from light to prevent premature decomposition of the azide group. For long-term storage, keeping it at -20°C or below is advisable. Avoid contact with heavy metals, as they can form explosive metal azides.
Troubleshooting Guide
Issue 1: Low or No Labeling of the Target Protein
-
Question: I am not observing any significant labeling of my target protein. What could be the issue?
-
Answer: There are several potential reasons for low or no labeling:
-
Suboptimal Concentration: The concentration of this compound may be too low. Consider increasing the concentration in a stepwise manner.
-
Insufficient UV Irradiation: The duration or intensity of UV irradiation may be inadequate to activate the azide group. Ensure you are using an appropriate UV light source (typically around 254-300 nm for aryl azides) and optimize the irradiation time.
-
Inactivated Reagent: The this compound may have degraded due to improper storage or handling. Use a fresh stock of the reagent.
-
Low Affinity: The affinity of the this compound for your target protein might be too low to allow for efficient crosslinking.
-
Quenching of the Reactive Intermediate: Components in your buffer, such as dithiothreitol (DTT) or other nucleophiles, can quench the reactive nitrene intermediate. Ensure your buffer composition is compatible with photoaffinity labeling.
-
Issue 2: High Background or Non-Specific Labeling
-
Question: I am seeing a lot of non-specific labeling in my negative controls and on the gel. How can I reduce this?
-
Answer: High background is a common issue in photoaffinity labeling. Here are some strategies to minimize it:
-
Optimize Concentration: A high concentration of the labeling reagent is a frequent cause of non-specific binding. Reduce the concentration of this compound.
-
Include a Scavenger: Adding a scavenger molecule, such as p-aminobenzoic acid (PABA), to the reaction mixture can help to quench unbound, activated reagent in the solution, thereby reducing non-specific labeling.
-
Competition Experiment: To distinguish between specific and non-specific binding, perform a competition experiment. Pre-incubate your sample with an excess of a non-photoreactive ligand that is known to bind to the target protein. A significant reduction in labeling in the presence of the competitor indicates specific binding.
-
Reduce UV Irradiation Time: Excessive UV exposure can lead to increased non-specific crosslinking. Optimize the irradiation time to the minimum required for efficient labeling of the target.
-
Washing Steps: Ensure thorough and stringent washing steps after the labeling reaction to remove unbound reagent.
-
Issue 3: Protein Precipitation or Aggregation
-
Question: My protein of interest precipitates or aggregates after the labeling procedure. What can I do?
-
Answer: Protein precipitation can occur due to the modification by the labeling reagent or the experimental conditions.
-
Lower Reagent Concentration: High concentrations of the labeling reagent can lead to excessive modification and subsequent protein aggregation.
-
Optimize Buffer Conditions: Ensure that the pH, ionic strength, and other components of your buffer are optimal for your protein's stability. Consider including stabilizing agents like glycerol or non-ionic detergents.
-
Control UV Exposure: Excessive UV irradiation can damage proteins. Minimize the exposure time and use a filter to block shorter, more damaging wavelengths if possible.
-
Experimental Protocols
General Protocol for Optimizing this compound Concentration
This protocol provides a general framework. Specific parameters should be optimized for your system.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a high-concentration stock solution (e.g., 10-100 mM). Store the stock solution at -20°C or below, protected from light.
-
-
Concentration Titration Experiment:
-
Prepare a series of reaction mixtures containing your target protein at a fixed concentration and varying concentrations of this compound. It is recommended to start with a broad range (e.g., 1 µM to 100 µM).
-
Include a negative control with no this compound and a "no UV" control for each concentration.
-
For competition experiments, include a condition with a pre-incubation step (15-30 minutes) with a 100-fold excess of a known, non-photoreactive ligand before adding the this compound.
-
-
Incubation:
-
Incubate the reaction mixtures in the dark at an appropriate temperature (e.g., 4°C, room temperature, or 37°C) for a set period (e.g., 30-60 minutes) to allow for binding of the reagent to the target protein.
-
-
UV Irradiation:
-
Place the samples on ice or a cooling block to minimize heat-induced damage.
-
Irradiate the samples with a UV lamp at a suitable wavelength (typically 254-300 nm for aryl azides) for a predetermined time (e.g., 5-30 minutes). The optimal distance from the UV source and the irradiation time need to be determined empirically.
-
-
Quenching (Optional but Recommended):
-
After irradiation, add a quenching reagent (e.g., DTT or a primary amine like Tris) to the reaction mixture to inactivate any remaining reactive species.
-
-
Analysis:
-
Analyze the labeling efficiency by a suitable method, such as SDS-PAGE followed by autoradiography (if using a radiolabeled version), Western blotting with an antibody against a tag on the probe, or mass spectrometry.
-
Data Presentation
Table 1: Example of an Experimental Setup for Concentration Optimization
| Condition | Target Protein (µM) | This compound (µM) | Competitor (µM) | UV Irradiation | Expected Outcome |
| 1 | 1 | 0 | - | Yes | No Labeling (Negative Control) |
| 2 | 1 | 1 | - | Yes | Low specific labeling |
| 3 | 1 | 10 | - | Yes | Optimal specific labeling |
| 4 | 1 | 100 | - | Yes | High specific and non-specific labeling |
| 5 | 1 | 10 | - | No | No Labeling ("No UV" Control) |
| 6 | 1 | 10 | 1000 | Yes | Reduced specific labeling (Competition) |
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: 2-Iodo-4-azidophenol Photoaffinity Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using 2-Iodo-4-azidophenol for photoaffinity labeling. Our goal is to help you minimize non-specific binding and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a photoactivatable cross-linking agent commonly used in photoaffinity labeling experiments. Its primary application is to identify and characterize the binding partners of molecules of interest, such as drugs, hormones, or other ligands, within a complex biological sample. The aryl azide group can be activated by UV light to form a highly reactive nitrene, which then covalently bonds to nearby molecules, effectively "tagging" them for subsequent identification.
Q2: I am observing high background and many non-specific bands on my gel/blot. What are the likely causes?
High background and non-specific binding are common issues in photoaffinity labeling. The primary causes include:
-
Suboptimal Blocking: Inadequate blocking of non-specific binding sites on your membrane or in your sample.
-
Inappropriate Buffer Conditions: The pH, ionic strength, or composition of your buffers may be promoting non-specific interactions.
-
Excess Probe Concentration: Using too high a concentration of this compound can lead to increased random cross-linking.
-
Prolonged UV Exposure: Excessive UV irradiation time can increase the likelihood of non-specific cross-linking events.
-
Hydrophobic Interactions: The probe or target molecule may be prone to non-specific hydrophobic interactions with other proteins or surfaces.
Q3: How can I confirm that the binding I observe is specific to my target?
A competition assay is the gold standard for demonstrating specific binding. This involves pre-incubating your sample with an excess of a non-photoreactive competitor ligand that is known to bind to the target protein. If the binding of this compound is specific, the competitor will occupy the binding site and prevent the photo-probe from cross-linking, resulting in a significant reduction or complete disappearance of the labeled band.
Troubleshooting Guide: Reducing Non-Specific Binding
This guide provides systematic steps to troubleshoot and reduce non-specific binding in your this compound photoaffinity labeling experiments.
Optimization of Blocking Conditions
Effective blocking is crucial to prevent non-specific adsorption of the probe and other proteins.
-
Choice of Blocking Agent: Different blocking agents work with varying efficiency depending on the specific protein interactions. It is recommended to test several options.
| Blocking Agent | Recommended Starting Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective blocking agent for many applications.[1][2] |
| Non-fat Dry Milk | 3-5% (w/v) | Can be very effective but may interfere with certain antibody-antigen interactions or biotin-streptavidin systems. |
| Casein | 1% (w/v) in TBS/PBS | A good alternative to BSA and milk, particularly if they lead to high background.[3] |
| Purified Protein Fraction | 1% (w/v) | Can be a highly effective blocking agent. |
-
Blocking Incubation Time and Temperature: Incubate the membrane with the blocking buffer for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[4]
Buffer Composition and Additives
The composition of your binding and wash buffers can significantly impact non-specific interactions.
-
pH Adjustment: The pH of your buffer can influence the charge of your target protein and the probe. Experiment with a range of pH values around the physiological pH (7.2-7.6) to find the optimal condition that minimizes non-specific binding while maintaining the specific interaction.[1][2]
-
Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your buffers can help to disrupt non-specific electrostatic interactions. Start with a physiological salt concentration (e.g., 150 mM NaCl) and test increasing concentrations up to 500 mM.[2]
-
Detergents: Non-ionic detergents can help to reduce hydrophobic interactions. However, their use should be carefully optimized as they can also disrupt specific binding.
| Detergent | Recommended Starting Concentration | Notes |
| Tween 20 | 0.05 - 0.1% (v/v) | A mild detergent commonly used in wash buffers.[2] |
| Triton X-100 | 0.1 - 0.5% (v/v) | A slightly stronger non-ionic detergent. |
| NP-40 | 0.1 - 0.5% (v/v) | Similar in properties to Triton X-100. |
Optimizing UV Cross-linking
The duration and intensity of UV irradiation are critical parameters to control.
-
UV Wavelength: Aryl azides are typically activated by UV light in the range of 254-365 nm. The optimal wavelength may need to be determined empirically.
-
Irradiation Time: Start with a short UV exposure time (e.g., 5-10 minutes) and gradually increase it. Over-exposure can lead to increased non-specific cross-linking. The optimal time will be a balance between efficient cross-linking of the specific target and minimizing non-specific labeling.
-
Distance from UV Source: The distance between the sample and the UV lamp will affect the intensity of the irradiation. Keep this distance consistent between experiments.
Experimental Protocols
General Photoaffinity Labeling Protocol
This protocol provides a general workflow for a photoaffinity labeling experiment using this compound. Optimization of each step is recommended for specific applications.
Caption: General workflow for a photoaffinity labeling experiment.
Methodology:
-
Sample Preparation: Prepare your cell lysate or purified protein in a suitable binding buffer.
-
Binding Incubation: Incubate the sample with this compound at a predetermined concentration for 30-60 minutes at 4°C or room temperature. For the competition control, pre-incubate the sample with a 50- to 100-fold molar excess of the unlabeled competitor for 30 minutes before adding the photo-probe.
-
UV Cross-linking: Place the samples on ice and irradiate with a UV lamp at the optimized wavelength and for the determined duration.
-
Analysis: Analyze the samples by SDS-PAGE followed by autoradiography (if using a radiolabeled probe), Western blotting with a specific antibody, or mass spectrometry for protein identification.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving non-specific binding issues.
Caption: A logical workflow for troubleshooting non-specific binding.
References
How to minimize protein damage during UV irradiation with 2-Iodo-4-azidophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Iodo-4-azidophenol for UV-induced protein crosslinking. The information provided aims to help minimize protein damage and improve the efficiency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a photo-crosslinker?
This compound is a hetero-bifunctional crosslinking reagent. It contains an azide group that can be activated by UV light to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby amino acid residues, effectively "labeling" or "crosslinking" proteins. The phenolic hydroxyl group and the iodine atom can be used for subsequent detection or conjugation.
Q2: What is the primary mechanism of protein damage during UV irradiation with this compound?
The primary cause of protein damage is the generation of highly reactive species upon UV irradiation. The aryl nitrene formed from this compound is indiscriminately reactive and can lead to off-target modifications, protein aggregation, and fragmentation. Additionally, UV light itself can directly damage proteins through the formation of reactive oxygen species (ROS).
Q3: What are the ideal UV wavelength and irradiation time for activating this compound?
Aryl azides are typically activated by UV light in the range of 250-400 nm. The optimal wavelength and irradiation time are critical parameters that need to be empirically determined for each specific protein and experimental setup. It is a trade-off between efficient crosslinking and minimizing protein damage. Shorter wavelengths (e.g., 254 nm) are more energetic and can cause more protein damage, while longer wavelengths (e.g., 350-365 nm) are generally gentler.
Q4: How can I reduce non-specific crosslinking and protein aggregation?
Minimizing non-specific crosslinking and aggregation can be achieved by optimizing the concentration of this compound, reducing the UV irradiation time, and including scavengers in the reaction buffer. It is also crucial to work with highly pure protein samples.
Q5: What are "scavengers" and how do they help in minimizing protein damage?
Scavengers are molecules that can react with and neutralize the highly reactive nitrene intermediates before they cause unwanted protein modifications. Common scavengers for aryl nitrenes include nucleophilic species that are less critical for protein function. The choice and concentration of a scavenger need to be carefully optimized for each system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no crosslinking efficiency | Insufficient UV irradiation (time or intensity). | Increase UV irradiation time or intensity incrementally. Ensure the UV lamp is functioning correctly. |
| Incorrect UV wavelength. | Use a UV source with a wavelength closer to the absorbance maximum of this compound (typically in the 260-280 nm range for initial excitation, though longer wavelengths can also be used). | |
| Low concentration of this compound. | Increase the concentration of the crosslinker. Perform a concentration titration to find the optimal concentration. | |
| Presence of interfering substances in the buffer. | Ensure the buffer is free of nucleophiles that can quench the reactive nitrene (e.g., Tris, DTT). Use buffers like HEPES or phosphate. | |
| High levels of protein aggregation | Excessive UV irradiation. | Reduce the UV irradiation time and/or intensity. Perform a time-course experiment to find the optimal exposure time. |
| High concentration of this compound. | Decrease the concentration of the crosslinker. | |
| Protein is prone to aggregation. | Work at a lower protein concentration. Include additives that stabilize the protein, such as glycerol or specific detergents. | |
| Significant protein degradation or fragmentation | UV-induced photodamage. | Use a longer wavelength UV source (e.g., 365 nm) if possible. Filter the UV light to remove shorter, more damaging wavelengths. Minimize irradiation time. |
| Formation of reactive oxygen species (ROS). | Degas the solution to remove oxygen. Consider adding ROS scavengers like ascorbic acid or Trolox, but be aware they might also quench the desired reaction. | |
| High background or non-specific labeling | The reactive nitrene has a long half-life and can diffuse before reacting. | Perform the UV irradiation at a lower temperature to reduce diffusion. Include a scavenger in the buffer to quench non-specifically diffused nitrenes. |
| The concentration of this compound is too high. | Lower the concentration of the crosslinker. |
Experimental Protocols
General Protocol for Photo-Crosslinking with this compound
-
Sample Preparation:
-
Prepare your protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) as they can react with the photo-activated crosslinker.
-
Add this compound to the protein solution to the desired final concentration (typically in the low micromolar range). Incubate the mixture in the dark for a specific period to allow for binding to the target site, if applicable.
-
-
UV Irradiation:
-
Place the sample in a UV-transparent container (e.g., quartz cuvette).
-
Irradiate the sample with UV light at the optimized wavelength (e.g., 350 nm) for a predetermined time. The distance from the UV source and the intensity should be kept constant.
-
-
Quenching (Optional but Recommended):
-
After irradiation, add a scavenger (e.g., a primary amine-containing molecule like glycine or Tris) to quench any remaining reactive species.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to identify the crosslinked proteins and the site of modification.
-
Optimization of UV Irradiation Time
-
Prepare multiple identical samples of your protein with this compound.
-
Expose each sample to UV light for a different duration (e.g., 0, 1, 2, 5, 10, 15 minutes).
-
Analyze the samples by SDS-PAGE and Coomassie staining or Western blotting.
-
Identify the irradiation time that gives the best crosslinking yield with the least amount of protein aggregation and degradation.
Visualizations
Caption: Experimental workflow for protein photo-crosslinking.
Caption: Troubleshooting logic for photo-crosslinking experiments.
Caption: Photochemical activation and reaction pathways.
Technical Support Center: 2-Iodo-4-azidophenol Synthesis and Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-iodo-4-azidophenol. It addresses common issues, side reactions, and byproducts encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two common synthetic pathways to this compound. The choice of route often depends on the availability of starting materials.
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Route A: Starting from 4-aminophenol, which involves iodination, followed by diazotization of the resulting 4-amino-2-iodophenol, and finally, azidation.
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Route B: Starting from 2-iodo-4-nitrophenol, which requires reduction of the nitro group to an amine, followed by diazotization and azidation.
Q2: What are the main stability concerns with this compound?
A2: The primary stability concern arises from the azide functional group. Aryl azides are energetic compounds that can be sensitive to heat, light, and shock.[1][2] Decomposition can lead to the formation of highly reactive nitrene intermediates, which may result in polymerization or the formation of other undesirable byproducts.[3] It is crucial to handle this compound with appropriate safety precautions and store it in a cool, dark place.
Q3: Can I purify this compound using column chromatography?
A3: Yes, column chromatography on silica gel can be used for the purification of this compound.[4] However, given the potential instability of the azide group, it is advisable to perform chromatography at room temperature and avoid prolonged exposure to heat.
Q4: What are the key safety precautions when working with this compound and its intermediates?
A4: When working with this compound and its synthetic precursors, it is essential to:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
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Avoid heating the azide-containing compounds unless absolutely necessary and, if so, use a blast shield.
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Be mindful of the potential for explosive decomposition of diazonium salts and azides, especially in the solid state.
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Quench all residual azide and diazonium compounds before disposal.
Troubleshooting Guides
Synthesis Route A: Starting from 4-Aminophenol
This route involves three main steps: iodination, diazotization, and azidation.
Issue: Low yield of 2-iodo-4-aminophenol and formation of multiple products.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Over-iodination | The direct iodination of phenols can lead to the formation of di- and tri-iodinated byproducts.[4] Use a controlled amount of the iodinating agent (e.g., iodine monochloride or N-iodosuccinimide) and monitor the reaction closely by TLC. |
| Oxidation of the aminophenol | 4-Aminophenol is susceptible to oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Suboptimal pH | The pH of the reaction mixture can influence the reactivity of the phenol and the iodinating agent. Optimize the pH to favor mono-iodination at the ortho position. |
Issue: Incomplete reaction or formation of colored impurities.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Decomposition of the diazonium salt | Diazonium salts can be unstable at elevated temperatures. Maintain a low temperature (0-5 °C) throughout the diazotization process.[3] |
| Presence of excess nitrous acid | Excess nitrous acid can lead to side reactions and the formation of colored byproducts.[5] After diazotization is complete, quench any remaining nitrous acid with a small amount of sulfamic acid or urea. |
| Formation of diazoquinones | The diazotization of aminophenols can sometimes lead to the formation of diazoquinones.[6] Ensure the reaction is carried out in a sufficiently acidic medium to keep the diazonium salt in solution. |
Issue: Low yield of this compound and/or formation of a tarry residue.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Decomposition of the azide product | The azide functional group is sensitive to heat and light.[3] Perform the azidation at low temperature (0-5 °C) and protect the reaction mixture from light. |
| Side reactions of the diazonium salt | If the azidation is not performed promptly after diazotization, the diazonium salt may decompose. Add the sodium azide solution to the freshly prepared diazonium salt solution. |
| Polymerization | The reactive nitrene intermediate formed from the decomposition of the azide can lead to polymerization.[7] Use of milder azidating agents or optimized reaction conditions might mitigate this. |
Synthesis Route B: Starting from 2-Iodo-4-nitrophenol
This route involves two main steps: reduction of the nitro group and then diazotization and azidation as in Route A.
Issue: Incomplete reduction or loss of the iodine substituent.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Dehalogenation | Some reducing agents can cause dehalogenation (loss of iodine). Use a milder reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) under controlled conditions. |
| Incomplete reaction | Ensure a sufficient amount of the reducing agent is used and allow for adequate reaction time. Monitor the reaction progress by TLC. |
Potential Side Reactions and Byproducts
| Reaction Step | Potential Side Reaction | Potential Byproduct |
| Iodination of 4-Aminophenol | Di-iodination | 2,6-Diiodo-4-aminophenol |
| Oxidation | Polymeric materials | |
| Reduction of 2-Iodo-4-nitrophenol | Dehalogenation | 4-Aminophenol |
| Diazotization of 4-Amino-2-iodophenol | Coupling of diazonium salt with unreacted aminophenol | Azo dye impurity |
| Reaction with solvent (e.g., water) | 2-Iodohydroquinone | |
| Azidation of Diazonium Salt | Decomposition of the azide | Polymeric materials |
| Formation of triazenes | Aryl triazene |
Experimental Protocols
Route A: Synthesis of this compound from 4-Aminophenol (Illustrative Protocol)
Step 1: Synthesis of 4-Amino-2-iodophenol
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Dissolve 4-aminophenol in a suitable solvent (e.g., acetic acid).
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of iodine monochloride in the same solvent, maintaining the low temperature.
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Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).
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Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
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Filter, wash with water, and dry the crude 4-amino-2-iodophenol.
Step 2: Synthesis of this compound
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Suspend 4-amino-2-iodophenol in a dilute mineral acid (e.g., HCl) and cool to 0-5 °C.
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Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
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Stir for 20-30 minutes at 0-5 °C to ensure complete diazotization.
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In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
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Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature below 5 °C.
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Allow the reaction to proceed for 1-2 hours at low temperature.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at room temperature.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Synthetic Workflow: Route A
Caption: Synthetic pathway for this compound starting from 4-aminophenol.
Potential Side Reactions in Diazotization
Caption: Potential side reactions during the diazotization of 4-amino-2-iodophenol.
References
- 1. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
- 2. Organic azide - Wikipedia [en.wikipedia.org]
- 3. 4-Azidophenol | 24541-43-3 | Benchchem [benchchem.com]
- 4. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of 2-Iodo-4-azidophenol in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-Iodo-4-azidophenol in aqueous buffers for various experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a substituted aromatic compound containing a phenol group, an iodo group, and an azido group. Generally, such compounds exhibit poor solubility in neutral aqueous buffers due to their hydrophobic nature. The phenolic hydroxyl group can deprotonate at higher pH, increasing solubility. It is slightly soluble in water and more soluble in organic solvents like ethanol and ether.[1]
Q2: Why am I observing precipitation when I add my this compound stock solution to my aqueous reaction buffer?
This is a common issue when a concentrated stock solution of a poorly soluble compound, typically prepared in an organic solvent like DMSO or ethanol, is diluted into an aqueous buffer. The organic solvent concentration is significantly lowered upon dilution, causing the compound to exceed its solubility limit in the aqueous environment and precipitate out of solution.
Q3: How does pH affect the solubility of this compound?
The solubility of phenolic compounds is highly dependent on pH.[2] The hydroxyl group of the phenol has a pKa value, and at pH values above the pKa, the phenol is deprotonated to form the more soluble phenolate anion. Therefore, increasing the pH of the aqueous buffer can significantly enhance the solubility of this compound.[2] However, the stability of the azido group at very high pH should be considered.
Q4: What common organic co-solvents can be used to improve the solubility of this compound?
Organic co-solvents can be used to increase the solubility of hydrophobic compounds in aqueous solutions. Common choices for bioconjugation reactions include Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). It is crucial to use the minimum amount of co-solvent necessary, as high concentrations can negatively impact protein stability and biological assays.
Q5: Are there any alternative methods to improve solubility without using organic co-solvents?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds.[3] These include the use of cyclodextrins, which can encapsulate the hydrophobic molecule, and the preparation of lipid-based formulations such as liposomes or micelles.[4][5] Nanosuspensions are another approach to improve the dissolution rate and apparent solubility.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. | - Decrease the final concentration of this compound.- Increase the percentage of organic co-solvent in the final buffer (if tolerated by the experimental system).- Prepare the stock solution at a lower concentration. |
| Incomplete dissolution of solid this compound in aqueous buffer | The compound has inherently low aqueous solubility at the tested pH. | - Increase the pH of the buffer to deprotonate the phenolic hydroxyl group, thereby increasing solubility.- Add a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) to the buffer.- Gently warm the solution and use sonication to aid dissolution. |
| Reaction failure or low yield in bioconjugation | Poor solubility of this compound leads to low effective concentration for the reaction. | - Confirm the dissolution of the compound before starting the reaction.- Optimize the buffer composition, including pH and co-solvent concentration, to maximize solubility without compromising the activity of biomolecules.- Consider using a solubility-enhancing excipient. |
| Instability of the compound in the buffer | The azido group may be sensitive to certain buffer components or conditions. Aryl azides are known to be unstable under certain thermal or photochemical conditions.[7] | - Prepare fresh solutions before each experiment.- Protect the solution from light, especially if performing photo-affinity labeling.[7]- Avoid harsh chemical conditions and extreme pH values where possible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound
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Dimethyl sulfoxide (DMSO), anhydrous
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Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.61 mg of the compound (Molecular Weight: 261.04 g/mol ).
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Transfer the weighed compound to a clean, dry microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
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Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
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If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
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Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Determination of an Optimal Buffer for Solubilizing this compound
Objective: To determine a suitable aqueous buffer and the maximum achievable concentration of this compound without precipitation.
Materials:
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10 mM this compound in DMSO (from Protocol 1)
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Aqueous buffers at different pH values (e.g., Phosphate-Buffered Saline pH 7.4, Sodium Bicarbonate buffer pH 8.5, Carbonate-Bicarbonate buffer pH 9.5)
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96-well clear bottom plate
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Plate reader capable of measuring absorbance at a wavelength where the compound absorbs (e.g., ~280 nm)
Procedure:
-
In a 96-well plate, add 198 µL of each of the different aqueous buffers to separate wells.
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To each well, add 2 µL of the 10 mM this compound stock solution in DMSO. This will result in a final concentration of 100 µM with 1% DMSO.
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Prepare serial dilutions to test a range of concentrations. For example, in a new set of wells containing 100 µL of buffer, add 100 µL of the 100 µM solution and mix to get 50 µM. Repeat for further dilutions.
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Incubate the plate at room temperature for 30 minutes.
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Visually inspect each well for any signs of precipitation.
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Measure the absorbance of each well to quantify the amount of dissolved compound. A decrease in the expected linear relationship between concentration and absorbance can indicate precipitation.
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The highest concentration that remains clear in a particular buffer is the maximum achievable concentration under those conditions.
Data Presentation
Table 1: Solubility of this compound in Various Buffer Systems (Hypothetical Data)
| Buffer System | pH | Co-solvent (DMSO) | Maximum Soluble Concentration (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1% | 50 | Precipitation observed at higher concentrations |
| Sodium Bicarbonate | 8.5 | 1% | 200 | Clear solution |
| Carbonate-Bicarbonate | 9.5 | 1% | 500 | Clear solution |
| PBS with 5% DMSO | 7.4 | 5% | 150 | Clear solution, but consider effect on biological system |
Visualizations
References
- 1. 2-Iodophenol | 533-58-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valorization of Olive Leaf Extract via Tailored Liposomal Carriers: Comparative Analysis of Physicochemical Features, Antioxidant Capacity, and Stability [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. 4-Azidophenol | 24541-43-3 | Benchchem [benchchem.com]
Technical Support Center: Optimizing UV Exposure for 2-Iodo-4-azidophenol Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-iodo-4-azidophenol for photoaffinity labeling experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your UV exposure times and ensure successful cross-linking.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for activating this compound?
Q2: How long should I expose my sample to UV light?
A2: The optimal UV exposure time is a critical parameter that needs to be determined empirically for each experimental setup. It depends on several factors, including the intensity of the UV lamp, the distance of the sample from the light source, the concentration of the this compound probe, and the nature of the target molecule. A typical starting point for UV exposure is 5-15 minutes.[2] It is crucial to perform a time-course experiment to identify the optimal duration that yields the highest cross-linking efficiency with the lowest non-specific labeling and sample degradation.
Q3: What are the common causes of low cross-linking efficiency?
A3: Low cross-linking efficiency can be attributed to several factors:
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Suboptimal UV Wavelength or Intensity: The UV source may not be emitting at the optimal wavelength for activating the azido group, or the intensity may be too low.
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Incorrect UV Exposure Time: Both insufficient and excessive UV exposure can lead to poor results.
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Probe Instability: The this compound probe may be degrading before or during the experiment.
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Low Probe Concentration: The concentration of the probe may be too low to achieve efficient cross-linking.
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Quenching of the Nitrene Intermediate: The highly reactive nitrene intermediate can be quenched by components in the buffer, reducing its ability to cross-link to the target.
Q4: Can excessive UV exposure damage my protein of interest?
A4: Yes, prolonged exposure to high-intensity UV radiation can cause damage to proteins and other biological molecules, leading to loss of function, aggregation, or degradation.[3] This is why it is essential to optimize the UV exposure time to find a balance between efficient cross-linking and maintaining the integrity of the biological sample. Using longer wavelength UV light, when possible, can also help minimize damage.
Q5: What are the potential side reactions of the reactive nitrene intermediate?
A5: Upon UV activation, the azido group of this compound forms a highly reactive nitrene intermediate. While the desired reaction is the insertion into a C-H or N-H bond of the target molecule, the nitrene can also undergo other reactions, such as:
-
Reaction with the Solvent: The nitrene can react with buffer components or water.
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Dimerization: Two nitrene intermediates can react with each other.
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Rearrangement: The nitrene can rearrange to a less reactive species. These side reactions can reduce the overall cross-linking efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during photoaffinity labeling experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| No or very low cross-linking | Inadequate UV activation | - Verify the output of your UV lamp (wavelength and intensity).- Optimize the UV exposure time by performing a time-course experiment (e.g., 1, 5, 10, 15, 20 minutes).- Decrease the distance between the UV source and the sample. |
| Probe degradation | - Prepare fresh solutions of this compound for each experiment.- Store the probe protected from light and at the recommended temperature. | |
| Low probe concentration | - Increase the concentration of the this compound probe. | |
| Presence of quenching agents | - Ensure that the buffer does not contain nucleophilic compounds that can quench the nitrene intermediate (e.g., DTT, β-mercaptoethanol). | |
| High background/non-specific labeling | Excessive UV exposure | - Reduce the UV exposure time. |
| Probe aggregation | - Centrifuge the probe solution before adding it to the sample to remove any aggregates. | |
| Non-specific binding of the probe | - Include a competition experiment with an excess of a non-photoreactive analog of the probe to identify specific interactions.[4] | |
| Protein degradation or aggregation | Excessive UV exposure | - Reduce the UV exposure time and/or intensity.- Use a longer wavelength UV source if possible.- Keep the sample cooled during UV irradiation (e.g., on ice). |
| Inconsistent results | Variability in UV lamp output | - Allow the UV lamp to warm up before each experiment to ensure a stable output. |
| Inconsistent sample preparation | - Standardize all steps of the experimental protocol, including incubation times, temperatures, and reagent concentrations. |
Experimental Protocols
General Protocol for Photoaffinity Labeling with this compound
This protocol provides a general framework for a photoaffinity labeling experiment. The specific concentrations and incubation times should be optimized for each target system.
-
Incubation:
-
Incubate the target protein with this compound in a suitable buffer. The final concentration of the probe typically ranges from 1 to 100 µM.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at the appropriate temperature to allow for binding of the probe to the target.
-
-
UV Cross-linking:
-
Place the sample in a UV-transparent container (e.g., quartz cuvette or on a petri dish on ice).
-
Expose the sample to UV light at the optimized wavelength and for the optimized duration. A common starting point is a 365 nm UV lamp for 5-15 minutes.[5]
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Ensure the sample is kept cool during irradiation to prevent thermal degradation.
-
-
Analysis:
-
After UV irradiation, the cross-linked products can be analyzed by various methods, such as:
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| UV Wavelength | 250 - 370 nm (general aryl azides)[1] | Start with 365 nm for substituted aryl azides to minimize sample damage. |
| UV Exposure Time | 5 - 20 minutes | Requires empirical optimization for each experimental setup. |
| Probe Concentration | 1 - 100 µM | Dependent on the binding affinity of the probe for the target. |
| Temperature | 4°C - 37°C | Dependent on the stability of the target protein. |
Visualizations
Caption: A generalized workflow for a photoaffinity labeling experiment.
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - DK [thermofisher.com]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Unreacted 2-Iodo-4-azidophenol After Photolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-4-azidophenol in photolysis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive species I need to quench after photolysis of this compound?
After UV irradiation, two main reactive species need to be addressed:
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Unreacted this compound: Not all of the starting material may be consumed during photolysis.
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Aryl Nitrene Intermediate: The primary product of photolysis is a highly reactive aryl nitrene. This intermediate can exist in singlet and triplet states, both of which are reactive.
Q2: What are the recommended quenching agents for unreacted this compound and the resulting nitrene?
Two main classes of quenching agents are recommended:
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Thiols: Reagents like Dithiothreitol (DTT) are effective at scavenging the reactive nitrene intermediate.
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Phosphines: Triphenylphosphine (PPh₃) can be used to quench the unreacted aryl azide via the Staudinger reaction, converting it to a stable phosphinimine (aza-ylide) which is then hydrolyzed to a primary amine.
Q3: How do I choose between a thiol and a phosphine quencher?
The choice of quencher depends on your experimental goals:
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Use a thiol-based quencher like DTT if your primary concern is to rapidly deactivate the highly reactive nitrene intermediate and prevent non-specific reactions.
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Use a phosphine-based quencher like triphenylphosphine if you need to specifically convert the unreacted azide into an amine, which can be useful for subsequent analytical procedures.
Q4: What are the potential side products I should be aware of during quenching?
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With Thiols (e.g., DTT): The primary product is the corresponding amine. However, over-oxidation of the thiol can occur.
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With Phosphines (e.g., PPh₃): The Staudinger reaction produces triphenylphosphine oxide as a byproduct, which may need to be removed during purification. The intermediate phosphinimine, if not fully hydrolyzed, can also be present.
Q5: How can I monitor the completion of the quenching reaction?
The completion of the quenching reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Incomplete Quenching (Azide still present by TLC) | 1. Insufficient amount of quenching agent. 2. Short reaction time. 3. Low reaction temperature. | 1. Add an additional equivalent of the quenching agent. 2. Extend the reaction time and continue monitoring by TLC. 3. Allow the reaction to warm to room temperature if quenching was initiated at a lower temperature. |
| Formation of Multiple Unidentified Byproducts | 1. The nitrene intermediate is reacting with the solvent or other components of the reaction mixture before being quenched. 2. The quenching agent is reacting with other functional groups in your system. | 1. Add the quenching agent immediately after photolysis. 2. Ensure the chosen quenching agent is compatible with other functionalities on your target molecules. Consider using a milder quencher if necessary. |
| Difficulty Removing Triphenylphosphine Oxide Byproduct | Triphenylphosphine oxide can be challenging to separate from the desired product due to its polarity. | 1. Optimize your chromatography conditions. A different solvent system may improve separation. 2. In some cases, precipitation or crystallization can be used to remove the bulk of the triphenylphosphine oxide. |
Quantitative Data Summary
| Quenching Agent | Typical Concentration | Typical Reaction Time | Quenching Efficiency | Primary Byproduct |
| Dithiothreitol (DTT) | 10-50 mM | 15-60 minutes | High for nitrenes | Oxidized DTT |
| Triphenylphosphine (PPh₃) | 1.1-1.5 equivalents | 1-3 hours | High for azides | Triphenylphosphine oxide |
Experimental Protocols
Protocol 1: Quenching with Dithiothreitol (DTT)
This protocol is designed for the rapid quenching of the aryl nitrene intermediate generated during photolysis.
-
Post-Photolysis: Immediately after the completion of the photolysis reaction, protect the reaction mixture from light.
-
Prepare DTT Solution: Prepare a stock solution of Dithiothreitol (DTT) in a compatible solvent (e.g., the same solvent as the reaction or a miscible one). A typical stock solution concentration is 1 M in water or buffer.
-
Quenching: Add the DTT stock solution to the reaction mixture to a final concentration of 10-50 mM.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction by TLC to confirm the disappearance of the starting azide.
-
Work-up: Proceed with your standard work-up and purification protocol.
Protocol 2: Quenching with Triphenylphosphine (Staudinger Reaction)
This protocol is suitable for converting unreacted this compound to the corresponding amine.
-
Post-Photolysis: After the photolysis is complete, shield the reaction from light.
-
Prepare Triphenylphosphine Solution: Prepare a solution of triphenylphosphine (1.2 equivalents relative to the initial amount of this compound) in a suitable solvent (e.g., THF or the reaction solvent).
-
Quenching: Add the triphenylphosphine solution to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. The reaction is typically complete when nitrogen gas evolution ceases.
-
Hydrolysis: Add water to the reaction mixture to hydrolyze the intermediate phosphinimine to the desired amine and triphenylphosphine oxide. Stir for an additional 30 minutes.
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Monitoring: Use TLC to track the consumption of the starting azide.
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Work-up: Proceed with your standard extraction and purification procedures to isolate the product and remove triphenylphosphine oxide.
Visualizations
Caption: Experimental workflow for quenching after photolysis.
Caption: Reaction pathways for photolysis and quenching.
Avoiding reduction of the azide group in 2-Iodo-4-azidophenol
Technical Support Center: 2-Iodo-4-azidophenol
Welcome to the Technical Support Center for experiments involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on handling this versatile chemical intermediate, with a special focus on the chemoselectivity of its azide group.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in reductive environments?
A: The primary challenge is the unintended reduction of the azide (-N₃) group to an amine (-NH₂). Aryl azides are sensitive to various reducing agents, and this lack of selectivity can lead to the formation of undesired byproducts, consuming your starting material and complicating purification. The goal is often to modify other parts of the molecule, such as the iodo-substituent, or perform reductions on other functional groups while keeping the azide intact for subsequent reactions like "click chemistry" or conversion to a diazonium salt.
Q2: Which common laboratory reagents are known to reduce the aryl azide group?
A: A range of common reducing agents can convert azides to amines. You should exercise caution with the following:
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Catalytic Hydrogenation: Standard catalysts like Palladium on carbon (Pd/C) and Platinum oxide (PtO₂) under a hydrogen atmosphere are highly effective at reducing azides.
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Strong Metal Hydrides: Reagents such as lithium aluminum hydride (LiAlH₄) are powerful reducing agents that will readily reduce the azide group.
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Phosphines and Thiols: Triphenylphosphine (PPh₃) and certain thiols can reduce azides via the Staudinger reaction or similar pathways. This is often an intended transformation, but can be an undesired side reaction if not planned.
Q3: Is it possible to perform catalytic hydrogenation on a molecule containing this compound without reducing the azide?
A: Yes, but it requires careful selection of the catalyst and conditions. While standard Pd and Pt catalysts are generally not selective, some specialized catalysts may offer better chemoselectivity. An alternative and often safer strategy is to choose a reduction method that does not involve catalytic hydrogenation if other reducible groups are present. If hydrogenation is necessary, consider a protecting group strategy, though this adds steps to your synthesis.
Q4: Can I selectively reduce other functional groups, like a nitro or carbonyl group, in the presence of the azide?
A: Absolutely. This is a common requirement in multistep synthesis. The key is to use a chemoselective reducing agent that targets the specific functional group while being mild enough to leave the azide untouched. A summary of such methods is provided in the tables below.
Troubleshooting Guide: Unwanted Azide Reduction
This guide addresses specific experimental scenarios where the azide group in this compound or its derivatives is unintentionally reduced.
Problem 1: Azide is reduced during a catalytic hydrogenation reaction.
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Symptoms: Mass spectrometry and NMR analysis of your product mixture show the presence of 2-Iodo-4-aminophenol or its corresponding derivative.
-
Likely Cause: You are using a non-selective hydrogenation catalyst such as Palladium (Pd/C) or Platinum (PtO₂). These catalysts are highly active for the reduction of both azides and other functional groups like alkenes, alkynes, or nitro groups.
-
Recommended Solutions:
-
Change the Reagent: Avoid catalytic hydrogenation. For the reduction of a double bond, consider alternatives like transfer hydrogenation with a specific donor/catalyst system or a dissolving metal reduction if compatible with other functional groups.
-
Use a More Selective Catalyst: While less common, certain Rhodium (Rh) catalysts have shown selectivity for other functional groups in the presence of azides under specific conditions. However, this requires careful screening and optimization.
-
Alternative Synthetic Route: Redesign your synthesis to introduce the azide group after the hydrogenation step.
-
Problem 2: Azide is reduced when using a metal hydride reagent.
-
Symptoms: Your product analysis confirms the conversion of the -N₃ group to an -NH₂ group after treatment with a hydride.
-
Likely Cause: You are using a strong, non-selective hydride reagent like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is potent enough to reduce azides, esters, and carboxylic acids.
-
Recommended Solutions:
-
Use a Milder Hydride: If reducing a ketone or aldehyde, Sodium Borohydride (NaBH₄) is generally much less reactive towards azides and can often be used selectively, especially at low temperatures. However, compatibility should still be checked.
-
Use a Chemoselective Reagent: For reducing other functional groups, choose a reagent known for its compatibility with azides. See the data tables below for specific recommendations based on the functional group you wish to reduce.
-
Data Presentation: Selecting the Right Reagents
The following tables summarize quantitative data on the compatibility of various reducing agents with aryl azides, helping you select the appropriate conditions for your experiment.
Table 1: Compatibility of Common Reducing Systems with Aryl Azides
| Reagent/System | Target Functional Group(s) | Azide Group Compatibility | Typical Conditions |
| H₂, Pd/C or PtO₂ | Alkenes, Alkynes, Nitro, Carbonyls, Benzyl ethers | Poor (Azide is readily reduced) | H₂ (1-50 atm), RT-50°C, various solvents |
| LiAlH₄ | Esters, Amides, Carboxylic Acids, Carbonyls | Poor (Azide is readily reduced) | Anhydrous THF or Et₂O, 0°C to reflux |
| NaBH₄ | Aldehydes, Ketones | Good to Fair (Generally compatible, but can reduce azides under harsh conditions) | Alcohols (MeOH, EtOH), 0°C to RT |
| PPh₃ / H₂O | Azides (Staudinger Reduction) | Not Compatible (This is a method for reducing azides) | THF/H₂O, RT |
| DIBAL-H | Esters, Nitriles | Fair (Can reduce azides, requires careful control of stoichiometry and temperature) | Anhydrous Toluene or CH₂Cl₂, -78°C |
Table 2: Chemoselective Methods for Reduction in the Presence of an Aryl Azide
| Reagent/System | Target Functional Group | Azide Group Compatibility | Typical Conditions |
| SnCl₂·2H₂O | Aromatic Nitro Groups | Excellent | EtOH or EtOAc, Reflux |
| Fe / NH₄Cl | Aromatic Nitro Groups | Excellent | EtOH/H₂O, Reflux |
| Indium / HCl | Nitro Groups | Excellent | Aqueous THF, Room Temperature |
| B₂(OH)₄ / 4,4'-bipyridine | Aromatic Nitro Groups | Excellent (Metal-free) | Room Temperature, 5 min |
| Ru(II) catalyst, Ascorbate | Azides (Visible Light-Induced) | Not Applicable (This selectively reduces the azide itself but is notable for its mildness and high functional group tolerance for other groups) | Aqueous solutions, Visible Light |
Experimental Protocols
Protocol 1: Selective Reduction of an Aromatic Nitro Group using SnCl₂
This protocol describes a reliable method to reduce a nitro group on a molecule also containing the this compound moiety, without affecting the azide.
Materials:
-
Substrate (e.g., a derivative of this compound bearing a nitro group)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (Absolute)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitro-azide substrate (1.0 eq) in absolute ethanol (approx. 10-20 mL per mmol of substrate).
-
Reagent Addition: Add Tin(II) Chloride dihydrate (4.0-5.0 eq) to the solution in portions. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it over ice and basify by slowly adding saturated NaHCO₃ solution until the pH is ~8. Caution: Gas evolution (CO₂).
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude amine product by flash column chromatography on silica gel.
Visualizations: Workflow and Decision Diagrams
The following diagrams, generated using DOT language, provide visual guides for troubleshooting and experimental planning.
Technical Support Center: 2-Iodo-4-azidophenol Labeling
This guide provides technical support for researchers, scientists, and drug development professionals using 2-Iodo-4-azidophenol for labeling experiments, with a focus on ensuring buffer compatibility for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a hetero-bifunctional chemical probe most commonly employed in photoaffinity labeling. This technique is used to identify and study non-covalent interactions between a ligand and its protein target. The molecule consists of a phenol group that can be modified, an aryl iodide that can be a site for other modifications, and a photo-reactive aryl azide group. Upon exposure to UV light, the aryl azide forms a highly reactive nitrene intermediate that covalently bonds to nearby amino acid residues of a target protein, thus "labeling" it.
Q2: Which functional groups on this compound are reactive and what should I be concerned about?
There are two primary reactive groups to consider:
-
Aryl Azide: This group is the basis for photoaffinity labeling. It is susceptible to reduction by common laboratory reducing agents.
-
Aryl Iodide: The carbon-iodine bond can be susceptible to nucleophilic attack, leading to the displacement of the iodide. This is more likely with strong nucleophiles.
Q3: What is the optimal pH range for working with this compound?
For most photoaffinity labeling experiments, maintaining a physiological pH between 6.8 and 8.0 is recommended to ensure the stability and function of the target protein. While the this compound molecule is stable across a range of pHs, extreme pH values should be avoided. Highly alkaline conditions (pH > 8.5) can increase the rate of azide reduction by any present thiols.[1]
Q4: How should I store this compound?
This compound should be stored as a solid or in a non-nucleophilic organic solvent like DMSO or DMF at -20°C or -80°C, protected from light to prevent premature activation of the azide group. Prepare aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no labeling efficiency | Incompatible Buffer: The buffer contains components that are quenching the reaction. | 1. Check for reducing agents: Ensure your buffer is free of DTT, TCEP, or β-mercaptoethanol. 2. Avoid primary amine buffers: Do not use Tris or glycine-based buffers. Switch to HEPES or Phosphate buffer.[2] 3. Verify pH: Confirm the buffer pH is within the optimal range (6.8-8.0). |
| Insufficient UV activation: The aryl azide group is not being efficiently converted to the reactive nitrene. | 1. Optimize UV wavelength: Use a UV lamp with an output between 260-365 nm.[3] 2. Increase exposure time: Gradually increase the UV exposure time. 3. Check UV lamp intensity: Ensure the lamp is functioning correctly and providing sufficient power. 4. Use a quartz reaction vessel: Standard plastic or glass may block the optimal UV wavelength.[2] | |
| High background or non-specific labeling | Over-exposure to UV light: Excessive UV can cause damage to proteins, leading to non-specific binding. | 1. Reduce UV exposure time: Titrate the UV exposure to find the minimum time required for specific labeling. 2. Cool the sample: Perform the UV irradiation on ice to minimize heat-induced protein denaturation.[2] |
| Reactive nitrene has a long half-life: The reactive intermediate may diffuse and label non-target proteins. | 1. Include a scavenger: In some cases, a mild scavenger can be included in the buffer to quench unbound reactive intermediates, but this requires careful optimization. 2. Competition experiment: Perform a control experiment with an excess of a non-photoreactive competitor to confirm specific binding to the target. | |
| Degradation of the labeling reagent | Presence of reducing agents: Thiols in the buffer are reducing the azide group to an amine. | 1. Remove all reducing agents: Use a desalting column or dialysis to remove any residual reducing agents from your protein sample before adding the labeling reagent. |
| Nucleophilic attack on the aryl iodide: A component in the buffer is displacing the iodine atom. | 1. Avoid strong nucleophiles: Ensure your buffer does not contain high concentrations of strong nucleophiles. Common buffers like HEPES and Phosphate are generally safe. |
Buffer Compatibility Summary
The choice of buffer is critical for a successful labeling experiment with this compound. The table below summarizes the compatibility of common biological buffers and additives.
| Buffer/Additive | Recommended Concentration | Compatibility | Comments |
| HEPES | 10-50 mM | Recommended | Provides good buffering capacity in the physiological pH range (6.8-8.2).[4][5] |
| Phosphate (PBS) | 10-50 mM | Recommended | Good buffering capacity around physiological pH (6.0-8.0). Ensure it does not precipitate with any required divalent cations. |
| MOPS | 20-50 mM | Acceptable | Useful pH range of 6.5-7.9. |
| Tris | 10-100 mM | Not Recommended | Contains a primary amine that will quench the reactive nitrene intermediate formed upon photoactivation.[2] |
| Glycine | - | Not Recommended | Contains a primary amine and will quench the reaction.[2] |
| DTT / β-mercaptoethanol | - | Not Recommended | These reducing agents will reduce the azide group to an amine, rendering the probe inactive for photo-labeling.[2] |
| TCEP | - | Not Recommended | Although sometimes considered milder, TCEP is a phosphine-based reducing agent that can also reduce azides. |
| NaCl | 50-150 mM | Compatible | Generally included to maintain ionic strength. |
| MgCl₂ / CaCl₂ | 1-5 mM | Compatible | Check for precipitation with phosphate buffers. |
| Glycerol | 5-20% | Compatible | Often used as a protein stabilizer. |
| Detergents (e.g., Triton X-100, Tween-20) | 0.01-0.5% | Compatible | Can be used for solubilizing membrane proteins. Ensure they are of high purity. |
Experimental Protocols & Visualizations
General Workflow for Photoaffinity Labeling
The following diagram outlines the typical steps involved in a photoaffinity labeling experiment.
Photoactivation and Labeling Pathway
This diagram illustrates the chemical transformation of the aryl azide group upon UV irradiation and its subsequent reaction with a protein.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide to troubleshooting common issues in your labeling experiment.
References
Validation & Comparative
Validating Protein Targets of 2-Iodo-4-azidophenol: A Comparative Guide to Modern Proteomic Approaches
For researchers, scientists, and drug development professionals, the accurate identification and validation of protein targets are critical steps in elucidating biological pathways and advancing therapeutic discovery. 2-Iodo-4-azidophenol (IAP) serves as a photo-affinity labeling (PAL) probe, a powerful tool for covalently capturing and identifying protein interactions. This guide provides an objective comparison of IAP-based photo-affinity labeling with alternative target validation methodologies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Understanding this compound and Photo-Affinity Labeling
This compound is an aryl azide-based photo-affinity probe. The key to its function lies in the azido group, which upon irradiation with UV light, forms a highly reactive nitrene intermediate. This intermediate can then form a covalent bond with nearby amino acid residues of an interacting protein, thus permanently "labeling" the target. The iodo- and phenol- moieties of the molecule contribute to its binding affinity and specificity for particular protein targets. For instance, IAP has been utilized as a photoaffinity label for human liver thermostable phenol sulfotransferase (TS PST)[1].
The general workflow of a photo-affinity labeling experiment involves incubating the probe with a biological sample (cells or lysate), followed by UV irradiation to induce cross-linking. The labeled proteins are then typically enriched and identified using mass spectrometry.
Alternative Protein Target Validation Methods
Beyond photo-affinity labeling with probes like IAP, several other robust methods are commonly employed for protein target identification and validation. The two primary alternative approaches discussed in this guide are Affinity Purification-Mass Spectrometry (AP-MS) and Thermal Proteome Profiling (TPP).
Affinity Purification-Mass Spectrometry (AP-MS): This technique relies on the non-covalent interaction between a ligand (e.g., a drug molecule) and its protein target. The ligand is immobilized on a solid support (like beads) and used as "bait" to capture its binding partners from a cell lysate. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
Thermal Proteome Profiling (TPP): TPP is based on the principle that the binding of a ligand to a protein can alter its thermal stability. In a typical TPP experiment, cell lysates or intact cells are treated with a compound of interest and then heated to various temperatures. The soluble proteins at each temperature are then quantified by mass spectrometry. A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.
Comparative Analysis of Target Validation Methods
The choice of a target validation method depends on several factors, including the nature of the small molecule-protein interaction, the experimental system, and the desired depth of analysis. The following table summarizes the key performance characteristics of each method.
| Feature | Photo-Affinity Labeling (e.g., with IAP) | Affinity Purification-Mass Spectrometry (AP-MS) | Thermal Proteome Profiling (TPP) |
| Interaction Type | Covalent (light-induced) | Non-covalent | Non-covalent |
| Interaction Strength | Can capture transient and weak interactions | Favors stable, higher-affinity interactions | Applicable to a range of affinities |
| In Vivo Application | Yes, probes can be cell-permeable | Challenging, typically performed on lysates | Yes, can be performed on intact cells |
| Requires Probe Synthesis | Yes, requires a photo-activatable and often a reporter-tagged version of the ligand. | Yes, requires immobilization of the ligand on a solid support. | No, uses the unmodified compound. |
| Potential for Artifacts | Non-specific cross-linking upon UV activation. | Non-specific binding to the affinity matrix. | Changes in protein stability due to indirect effects. |
| Binding Site Information | Can provide information on the binding site through cross-linking analysis. | Does not directly provide binding site information. | Does not directly provide binding site information. |
| Typical No. of Proteins Identified | Varies widely depending on probe specificity and experimental conditions. | Hundreds to thousands. | Thousands. |
Experimental Protocols
Photo-Affinity Labeling with an Aryl Azide Probe (General Protocol)
-
Probe Incubation: Incubate cells or cell lysate with the aryl azide probe (e.g., this compound) at a predetermined concentration and for a sufficient time to allow for binding to the target protein(s). Include a control sample treated with a vehicle (e.g., DMSO).
-
UV Irradiation: Expose the samples to UV light (typically 254-365 nm, depending on the probe's absorption maximum) on ice for a specified duration to induce covalent cross-linking.
-
Sample Preparation for Mass Spectrometry:
-
Lyse the cells (if not already done).
-
If the probe contains a reporter tag (e.g., biotin), perform affinity purification to enrich the labeled proteins.
-
Perform SDS-PAGE to separate the proteins.
-
Excise the protein bands of interest or the entire gel lane for in-gel digestion with a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Use a protein database search engine to identify the proteins from the MS/MS spectra. Compare the results from the probe-treated sample and the control to identify specific binding partners.
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
-
Immobilization of Bait: Covalently attach the small molecule (bait) to an affinity matrix (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a cell lysate under non-denaturing conditions to preserve protein interactions.
-
Affinity Purification: Incubate the immobilized bait with the cell lysate to allow for the binding of target proteins.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.
-
Sample Preparation and LC-MS/MS Analysis: Digest the eluted proteins with a protease and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify the proteins and compare their abundance in the experimental sample to a control (e.g., beads without the bait) to determine specific interactors.
Thermal Proteome Profiling (TPP) Protocol
-
Compound Treatment: Treat intact cells or cell lysate with the compound of interest or a vehicle control.
-
Temperature Gradient: Aliquot the samples and heat each aliquot to a different temperature (e.g., in a gradient from 37°C to 67°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and prepare them for quantitative mass spectrometry analysis (e.g., using isobaric tags like TMT or label-free quantification).
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS.
-
Data Analysis: For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve between the compound-treated and control samples indicates a direct or indirect interaction.
Visualizing the Workflows and Concepts
Caption: Experimental workflow for protein target identification using this compound.
Caption: Logical comparison of primary protein target validation methods.
Caption: A representative G-protein coupled receptor signaling pathway.
Conclusion
The validation of protein targets is a multifaceted process, and no single method is universally superior. Photo-affinity labeling with probes like this compound offers the distinct advantage of capturing transient interactions in a cellular context and providing potential insights into binding sites. However, the necessity of probe synthesis can be a limitation. Affinity purification-mass spectrometry is a powerful technique for identifying high-affinity interactors from lysates, while thermal proteome profiling provides a means to assess target engagement of unmodified compounds in a more physiological setting. By understanding the principles, advantages, and limitations of each approach, researchers can make informed decisions to effectively and accurately validate their protein targets, ultimately accelerating the pace of drug discovery and biological understanding.
References
Confirming Specific Protein Labeling: A Guide to Competition Experiments with 2-Iodo-4-azidophenol
For researchers, scientists, and drug development professionals, confirming the specific interaction between a chemical probe and its protein target is paramount. This guide provides a detailed comparison and experimental framework for utilizing competition assays to validate the specific labeling of the photoaffinity probe 2-Iodo-4-azidophenol.
Photoaffinity labeling (PAL) is a powerful technique to identify and study protein-ligand interactions.[1] Probes like this compound, an aryl azide-based photoaffinity label, are designed to bind to a specific target protein and, upon UV irradiation, form a covalent bond, permanently tagging the protein of interest. However, demonstrating that this labeling is specific and not a result of random, non-specific interactions is a critical validation step. The gold-standard method for this validation is the competition experiment.[1][2]
The Principle of Competition: Proving Specificity
A competition experiment, also known as a displacement assay, is designed to demonstrate that the photoaffinity probe binds to a specific site on the target protein.[3] The core principle is straightforward: if the probe binds specifically, then pre-incubation with a non-photoreactive competitor molecule that binds to the same site will prevent the probe from binding and subsequent covalent labeling.[1] A dose-dependent decrease in probe labeling in the presence of increasing concentrations of the competitor is a strong indicator of specific binding.[1]
Comparing Photoaffinity Probes
While this compound is an effective aryl azide probe, several classes of photo-reactive groups are available, each with its own set of advantages and disadvantages.
| Photoreactive Group | Key Advantages | Key Disadvantages |
| Aryl Azides (e.g., this compound) | Small size, relatively easy to synthesize.[1] | Can be less stable, may require shorter UV wavelengths for activation which can potentially damage proteins. |
| Benzophenones | Activated by longer UV wavelengths (350-360 nm), reducing potential protein damage; less prone to intramolecular rearrangement. | Larger size may sterically hinder binding to the target protein. |
| Diazirines | Small size, activated by long-wavelength UV light, and form highly reactive carbenes that can insert into a wide range of chemical bonds. | Can be more synthetically challenging to incorporate into complex molecules. |
The choice of photoaffinity probe will depend on the specific target and the experimental context. For this compound, its small size makes it a suitable choice when seeking to minimize perturbation of the native ligand-protein interaction.
Experimental Protocol: Competition Assay for this compound with Src Kinase
This protocol outlines a typical competition experiment to validate the specific labeling of a target protein, in this case, the non-receptor tyrosine kinase Src, with this compound.
Materials:
-
Purified recombinant Src kinase
-
This compound (photoaffinity probe)
-
A known, non-photoreactive Src kinase inhibitor (e.g., Dasatinib) as a competitor
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
UV irradiation source (e.g., 365 nm UV lamp)
-
SDS-PAGE gels and reagents
-
Western blotting apparatus and reagents
-
Anti-His-tag antibody (or other tag-specific antibody) and appropriate secondary antibody
-
Chemiluminescence detection system
-
DMSO (for dissolving compounds)
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the competitor (e.g., Dasatinib) in DMSO.
-
Prepare serial dilutions of the competitor in assay buffer.
-
-
Competition Binding:
-
In a series of microcentrifuge tubes, add a fixed concentration of Src kinase.
-
To each tube, add increasing concentrations of the competitor (e.g., 0, 0.1, 1, 10, 100, 1000-fold molar excess relative to the probe).
-
Include a "no competitor" control.
-
Incubate the mixtures for 30 minutes at room temperature to allow the competitor to bind to the kinase.
-
-
Probe Labeling:
-
Add a fixed concentration of this compound to each tube.
-
Incubate for an additional 15 minutes at room temperature in the dark to allow the probe to bind.
-
-
UV Cross-linking:
-
Place the tubes on ice and irradiate with a 365 nm UV lamp for 10-15 minutes to induce covalent cross-linking of the probe to the protein.
-
-
Analysis by SDS-PAGE and Western Blotting:
-
Add SDS-PAGE loading buffer to each reaction and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with an anti-His-tag antibody (assuming the recombinant Src has a His-tag).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the labeled protein using a chemiluminescence substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensity for each lane using densitometry software.
-
Normalize the intensity of the labeled Src band in the presence of the competitor to the "no competitor" control.
-
Plot the percentage of labeling against the concentration of the competitor to generate a dose-response curve and determine the IC50 value.
-
Quantitative Data Summary
The following table presents representative data from a hypothetical competition experiment as described above.
| Competitor Concentration (Molar Excess) | Labeled Src Kinase (Normalized Intensity) | % Inhibition of Labeling |
| 0 (No Competitor) | 1.00 | 0% |
| 0.1x | 0.95 | 5% |
| 1x | 0.78 | 22% |
| 10x | 0.45 | 55% |
| 100x | 0.15 | 85% |
| 1000x | 0.05 | 95% |
This data clearly demonstrates that as the concentration of the non-photoreactive competitor increases, the labeling of Src kinase by this compound decreases, confirming a specific binding interaction.
Visualizing the Workflow and Biological Context
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Caption: Workflow for a competition experiment to validate specific photoaffinity labeling.
References
A Head-to-Head Comparison: 2-Iodo-4-azidophenol vs. Diazirine Photoaffinity Probes
In the dynamic field of chemical biology and drug discovery, photoaffinity labeling (PAL) stands out as a powerful technique to elucidate ligand-protein interactions and identify molecular targets. The choice of the photoreactive moiety is paramount to the success of these experiments. This guide provides an objective comparison between two popular classes of photoaffinity probes: the traditional aryl azide-based probes, exemplified by 2-iodo-4-azidophenol, and the increasingly utilized diazirine-based probes.
At a Glance: Key Differences in Performance
| Feature | This compound (Aryl Azide) | Diazirine Probes |
| Photoreactive Group | Aryl Azide | Diazirine (Alkyl or Aryl) |
| Reactive Intermediate | Nitrene | Carbene & Diazo Compound |
| Activation Wavelength | Typically 254-320 nm | Typically 350-380 nm |
| Labeling Efficiency | Generally lower to moderate | Generally higher |
| Non-specific Binding | Can be significant due to the longer lifetime of the nitrene intermediate and potential for reaction with solvent. | Generally lower, especially for aryl diazirines, due to the short-lived and highly reactive carbene. Alkyl diazirines may exhibit some non-specific labeling of acidic residues via a longer-lived diazo intermediate. |
| Chemical Stability | Generally stable in the dark. | Generally stable in the dark, but can be more sensitive to handling. |
| Size of Photophore | Relatively small | Very small, often considered minimally perturbing. |
Delving Deeper: Mechanism of Action
The fundamental difference between these two probes lies in the reactive species generated upon photolysis.
This compound (Aryl Azide): Upon UV irradiation, aryl azides extrude nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then insert into a variety of chemical bonds, including C-H and N-H bonds, in the target protein, forming a stable covalent linkage.
Diazirine Probes: Diazirines, upon photolysis, also release N₂ to generate a highly reactive and short-lived carbene intermediate. This carbene can readily insert into a wide range of chemical bonds. However, a competing pathway exists, particularly for alkyl diazirines, where they can isomerize to a more stable diazo intermediate. This diazo compound can then either lose nitrogen to form the carbene or, in some cases, react directly with nucleophiles, which can sometimes lead to more selective, but potentially non-photo-dependent, labeling.
Experimental Data: A Comparative Overview
While direct head-to-head comparisons in the literature using this compound are scarce, studies comparing the broader classes of aryl azides and diazirines provide valuable insights.
| Parameter | Aryl Azide Probe (General) | Diazirine Probe (General) | Source |
| Typical Labeling Yield | 1-5% | 5-20% (can be higher) | [1] |
| Photolysis Time | 15-60 minutes | 1-15 minutes | [2] |
| Amino Acid Preference | Less specific, but can show some preference for nucleophilic residues. | Alkyl diazirines show a preference for acidic residues (Asp, Glu) due to the diazo intermediate. Aryl diazirines are generally less specific. | [3] |
Note: Labeling yields and optimal conditions are highly dependent on the specific probe, target protein, and experimental setup.
Experimental Protocols
Below are generalized protocols for photoaffinity labeling experiments using aryl azide and diazirine probes.
Synthesis of a this compound Probe (General Procedure)
This protocol outlines the conversion of a precursor molecule containing a 2-iodo-4-aminophenol moiety to the corresponding azide.
-
Diazotization: Dissolve the 2-iodo-4-aminophenol precursor in an acidic aqueous solution (e.g., HCl) at 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Azide Formation: Add a solution of sodium azide (NaN₃) to the diazonium salt solution. A precipitate of the this compound derivative should form.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by chromatography if necessary.
Synthesis of a Diazirine Probe (General Procedure)
This protocol describes a common method for converting a ketone to a diazirine.
-
Oxime Formation: React the ketone precursor with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the corresponding oxime.
-
Tosylation: Treat the oxime with tosyl chloride in pyridine to form the tosyl oxime.
-
Diaziridine Formation: React the tosyl oxime with ammonia in an appropriate solvent (e.g., methanol) to form the diaziridine.
-
Oxidation: Oxidize the diaziridine to the diazirine using an oxidizing agent such as silver oxide or iodine.
-
Purification: Purify the final diazirine probe using column chromatography.
Photoaffinity Labeling Protocol
-
Incubation: Incubate the photoaffinity probe with the target protein, cell lysate, or intact cells in a suitable buffer. For control experiments to assess specificity, a parallel sample should be incubated with an excess of a non-photoreactive competitor ligand.
-
Photolysis: Irradiate the sample with UV light at the appropriate wavelength (e.g., 254 nm for some aryl azides, 365 nm for diazirines) for a predetermined duration on ice or at a controlled temperature.
-
Quenching (for aryl azides): After photolysis, a quenching agent (e.g., dithiothreitol) can be added to scavenge any unreacted nitrene species.
-
Analysis: The covalently labeled proteins can be analyzed by various methods, such as SDS-PAGE followed by autoradiography (if a radiolabel is incorporated), Western blotting, or fluorescence scanning (if a fluorescent tag is present).
-
Enrichment and Identification: For target identification in complex mixtures, probes are often designed with an enrichment handle (e.g., biotin). Labeled proteins can then be captured on streptavidin beads, digested, and identified by mass spectrometry.
Conclusion: Choosing the Right Probe for Your Experiment
Both this compound and diazirine-based probes are valuable tools in the chemical biologist's arsenal.
Choose this compound (or other aryl azides) when:
-
A well-established protocol for a similar aryl azide probe exists for your system.
-
The slightly larger size of the photophore is not expected to significantly perturb the ligand-protein interaction.
-
The higher energy UV light required for activation is not a concern for sample integrity.
Choose Diazirine Probes when:
-
Minimizing the size of the photoreactive group is critical to maintain biological activity.
-
Higher labeling efficiency and shorter irradiation times are desired.
-
The use of longer wavelength UV light is preferred to minimize potential damage to biological samples.
-
You are aware of the potential for preferential labeling of acidic residues by alkyl diazirines and can account for this in your experimental design and data interpretation.
Ultimately, the optimal choice of a photoaffinity probe depends on the specific biological question, the nature of the ligand and its target, and the experimental resources available. Careful consideration of the properties of each probe class will significantly increase the likelihood of a successful photoaffinity labeling experiment.
References
A Comparative Guide to 2-Iodo-4-azidophenol and Benzophenone Crosslinkers for In-Cell Studies
An Objective Evaluation for Researchers, Scientists, and Drug Development Professionals
Choosing the appropriate photo-crosslinker is a critical decision in designing in-cell experiments to study protein-protein interactions (PPIs) and map binding sites. The ideal reagent should efficiently capture interactions in their native cellular environment with high specificity and minimal disruption to cell viability. This guide provides a detailed comparison of two common classes of photo-activatable crosslinkers: those based on the aryl azide moiety, specifically 2-Iodo-4-azidophenol, and those utilizing the benzophenone photophore.
Introduction to Photo-Crosslinkers
Photo-crosslinkers are chemical tools that form covalent bonds between interacting molecules upon activation by UV light.[1] This technique, known as photo-affinity labeling (PAL), is invaluable for stabilizing transient or weak interactions within living cells, allowing for subsequent isolation and identification of binding partners.[2] The choice of the photoreactive group dictates the activation wavelength, reactivity, and specificity of the crosslinking reaction. Aryl azides and benzophenones are two of the most widely used photophores for these applications.[3]
Mechanism of Action and Core Chemistry
Understanding the distinct photochemical reactions of each crosslinker is key to appreciating their respective advantages and limitations.
This compound (Aryl Azide-based): this compound belongs to the aryl azide family of crosslinkers. Upon exposure to UV light, the azide group (-N₃) releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then insert into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds, to form a stable covalent linkage. The inclusion of iodine and a phenolic group makes it a "trifunctional" crosslinker, offering additional functionalities for radioiodination (with ¹²⁵I) and other chemical modifications.
Benzophenone: Benzophenone-based crosslinkers are activated by UV light to form an excited triplet state diradical.[2] This excited state preferentially abstracts a hydrogen atom from nearby C-H bonds, creating a carbon radical on the target molecule and a ketyl radical on the benzophenone.[2] These two radicals then combine to form a stable C-C covalent bond.[2] This mechanism is generally more selective for C-H bonds compared to the highly promiscuous reactivity of nitrenes.
Caption: Photochemical activation pathways for Aryl Azide and Benzophenone crosslinkers.
Quantitative Performance Comparison
The selection of a crosslinker is often dictated by key performance metrics that impact experimental success and data interpretation.
| Parameter | This compound (Aryl Azide) | Benzophenone | Rationale & Significance |
| Activation Wavelength | Shorter UV (typically 250-300 nm)[4] | Longer UV-A (typically 350-365 nm)[2][4] | Longer wavelengths are less damaging to cells and biomolecules, reducing phototoxicity and off-target effects.[5] |
| Reactivity of Intermediate | Very High (Nitrene) | High (Triplet Ketone) | The highly reactive nitrene can insert into almost any bond, but this can lead to lower specificity. Benzophenone's H-abstraction is more selective. |
| Insertion Specificity | Low (C-H, N-H, O-H, etc.) | High (Primarily C-H bonds)[2] | Higher specificity reduces non-specific labeling and simplifies data analysis. Benzophenones are preferred for mapping C-H rich binding pockets. |
| Quantum Yield | Variable | High (~1.0 for C-H abstraction)[2] | A high quantum yield indicates efficient conversion of absorbed light into the desired photochemical reaction, potentially allowing for shorter irradiation times. |
| Stability of Intermediate | Extremely short-lived | Relatively stable | The longer lifetime of the excited benzophenone allows it to diffuse slightly before reacting, though this is minimal in a constrained binding pocket. |
| Multifunctionality | Yes (Trifunctional) | Typically Monofunctional | This compound's phenol group can be iodinated (e.g., with ¹²⁵I) for radioactive detection, a significant advantage for certain assays.[6] |
Experimental Protocols: A General Workflow
While specific concentrations and timings must be optimized for each biological system, the general workflow for in-cell crosslinking follows a common path.
General In-Cell Photo-Affinity Labeling Workflow
-
Probe Incubation: The photoreactive probe (e.g., a ligand or molecule functionalized with the crosslinker) is added to the cell culture and incubated to allow it to reach its biological target.
-
Removal of Unbound Probe: The cells are washed to remove excess, unbound probe, reducing background signal.
-
UV Irradiation: The cells are exposed to UV light at the appropriate wavelength to activate the crosslinker and form a covalent bond with the target.
-
Cell Lysis & Analysis: The cells are lysed, and the covalently linked complexes are isolated (e.g., via immunoprecipitation or affinity tag).
-
Detection: The crosslinked proteins are identified, typically using mass spectrometry or Western blotting.
Caption: A typical experimental workflow for in-cell photo-crosslinking studies.
Detailed Protocol Considerations
-
Probe Concentration: Should be determined empirically to ensure target saturation while minimizing off-target binding. Typically in the nanomolar to low micromolar range.
-
Irradiation:
-
Source: A UV lamp with a filtered output centered at the desired wavelength (e.g., 365 nm for benzophenone) is crucial.[7]
-
Duration & Intensity: Irradiation times must be optimized. Benzophenones may require longer irradiation periods than some other photophores.[2] The goal is to maximize crosslinking efficiency while minimizing cellular damage.
-
Distance: The distance from the UV source to the cells must be consistent to ensure reproducible results.
-
-
Controls:
-
No UV Control: A critical control where cells are incubated with the probe but not exposed to UV light. This helps identify non-covalently bound proteins that may co-purify.
-
Competition Control: Co-incubation with an excess of the non-crosslinking parent molecule to demonstrate specificity of binding.
-
Summary and Recommendations
Both this compound and benzophenone-based crosslinkers are powerful tools for studying molecular interactions within cells. The optimal choice depends entirely on the specific goals of the experiment.
Choose this compound (or other Aryl Azides) when:
-
Multifunctionality is required: The ability to perform radioiodination for sensitive detection is a unique and compelling advantage.
-
The nature of the binding pocket is unknown, and the broad reactivity of the nitrene intermediate is advantageous for ensuring a crosslink is formed, even if it is less specific.
Choose Benzophenone-based crosslinkers when:
-
Minimizing phototoxicity is critical: The use of longer wavelength UV-A light (350-365 nm) is significantly gentler on cells than the shorter wavelengths required for many aryl azides.[5]
-
Higher specificity is desired: The preference for insertion into C-H bonds can provide more precise information about the topology of a binding site.[2]
-
Metabolic stability is a concern: Benzophenones are known for their high metabolic stability, making them well-suited for extended incubation times in complex biological systems.[2]
References
- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
2-Iodo-4-azidophenol: A Superior Tool for Photoaffinity Labeling in Chemical Biology
In the landscape of chemical biology and drug discovery, photoaffinity labeling stands out as a powerful technique for identifying and characterizing protein-ligand interactions. The choice of the photoreactive probe is paramount to the success of these experiments. While various aryl azides have been employed for this purpose, 2-iodo-4-azidophenol has emerged as a particularly advantageous tool over its non-iodinated counterparts. This guide provides an in-depth comparison, supported by experimental principles, to assist researchers in selecting the optimal reagent for their studies.
Enhanced Photochemical Properties: The "Heavy Atom Effect"
The primary advantage of this compound lies in a quantum mechanical principle known as the "heavy atom effect." The presence of the iodine atom significantly influences the photodecomposition pathway of the aryl azide, leading to a more efficient and specific cross-linking reaction.
Upon photoactivation, aryl azides form a highly reactive nitrene intermediate. This nitrene can exist in two spin states: a singlet state and a triplet state. While the singlet nitrene is the initial photoproduct, it is prone to intramolecular rearrangement (ring expansion) to form a less reactive dehydroazepine. This side reaction can lead to a lower cross-linking yield and non-specific labeling.
The iodine atom in this compound promotes the rapid conversion of the less reactive singlet nitrene to the more reactive triplet nitrene through a process called intersystem crossing (ISC). The triplet nitrene is less likely to undergo ring expansion and has a longer lifetime, allowing for more efficient insertion into C-H and N-H bonds of the target protein. This results in a higher yield of specific covalent adducts.
Key Advantages of this compound:
-
Increased Triplet Nitrene Formation: The heavy atom effect of iodine accelerates the rate of intersystem crossing, favoring the formation of the highly reactive triplet nitrene.
-
Reduced Ring Expansion: By promoting the triplet pathway, the propensity for the singlet nitrene to undergo unproductive ring expansion is minimized.
-
Higher Cross-linking Efficiency: The enhanced reactivity of the triplet nitrene leads to a greater yield of specific covalent bonds with the target protein.
Comparative Performance Data
| Feature | This compound | Non-iodinated Aryl Azides (e.g., 4-azidophenol) |
| Primary Reactive Intermediate | Triplet Nitrene (due to enhanced ISC) | Mixture of Singlet and Triplet Nitrenes |
| Propensity for Ring Expansion | Low | High |
| Expected Cross-linking Yield | High | Moderate to Low |
| Specificity of Labeling | High | Potentially lower due to side reactions |
Experimental Protocols
To experimentally validate the advantages of this compound, a competition photoaffinity labeling experiment can be designed. This would involve comparing the labeling efficiency of a target protein with a ligand derivatized with this compound versus the same ligand derivatized with a non-iodinated aryl azide.
General Protocol for Comparative Photoaffinity Labeling
-
Synthesis of Photoprobes: Synthesize the photoaffinity probes by coupling this compound and a non-iodinated aryl azide (e.g., 4-azidophenol) to the ligand of interest. This is typically achieved through standard amine-reactive cross-linking chemistry.
-
Incubation with Target: Incubate the purified target protein (or cell lysate containing the target) with each photoaffinity probe separately. A control group without any probe and a competition group with an excess of the underivatized ligand should be included to assess non-specific binding.
-
Photo-irradiation: Irradiate the samples with UV light at a wavelength appropriate for activating the aryl azide (typically 254-300 nm).
-
Analysis of Labeling: Analyze the extent of covalent labeling using SDS-PAGE followed by autoradiography (if using a radiolabeled probe) or western blotting with an antibody against the ligand or a tag.
-
Quantification: Quantify the band intensity corresponding to the labeled target protein to determine the relative labeling efficiency of the iodinated and non-iodinated probes.
Synthesis of this compound
The synthesis of this compound typically starts from the commercially available 4-aminophenol.
-
Iodination: 4-aminophenol is first iodinated at the ortho position using an iodinating reagent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent.
-
Diazotization: The resulting 2-iodo-4-aminophenol is then diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C).
-
Azidation: The diazonium salt is subsequently treated with sodium azide to yield this compound. The product is then purified by chromatography.
Visualizing the Advantage: Photochemical Pathways
The following diagrams illustrate the distinct photochemical pathways of non-iodinated and iodinated aryl azides.
Caption: Photochemical pathway of a non-iodinated aryl azide.
Caption: Enhanced triplet pathway of this compound.
Application in G-Protein Coupled Receptor (GPCR) Signaling
Iodinated aryl azides have been successfully used to study the structure and function of challenging membrane proteins like G-protein coupled receptors (GPCRs). For instance, an iodo-azido derivative of norepinephrine has been used to photoaffinity label the β-adrenergic receptor, a key player in cardiovascular and respiratory physiology.[1]
The following diagram illustrates a simplified experimental workflow for identifying the binding site of a ligand on a GPCR using an iodinated photoaffinity probe.
Caption: Workflow for GPCR binding site identification.
References
Orthogonal Methods to Validate 2-Iodo-4-azidophenol Crosslinking Results: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy of protein crosslinking results is paramount. This guide provides a comprehensive comparison of orthogonal methods to validate protein-protein interactions captured by the photo-activatable crosslinker 2-Iodo-4-azidophenol. Detailed experimental protocols, quantitative data comparisons, and illustrative diagrams are presented to facilitate robust experimental design and data interpretation.
Photo-activatable crosslinkers, such as this compound, are powerful tools for capturing transient and stable protein-protein interactions in their native cellular environment. Upon activation with UV light, the azido group of this compound is converted into a highly reactive nitrene, which can form covalent bonds with nearby amino acid residues, thus "trapping" interacting proteins. However, the identification of bona fide interactions requires rigorous validation using orthogonal methods to eliminate false positives and artifacts. This guide explores several key techniques for this purpose: Mass Spectrometry, Western Blotting, Surface Plasmon Resonance (SPR), and Bio-layer Interferometry (BLI).
Quantitative Comparison of Validation Methods
The choice of an orthogonal validation method depends on the specific research question, available instrumentation, and the nature of the interacting proteins. The following table summarizes the key quantitative parameters that can be obtained from each technique to support the crosslinking findings.
| Validation Method | Key Quantitative Parameters | Typical Throughput | Strengths | Limitations |
| Mass Spectrometry (MS) | - Sequence of crosslinked peptides- Identification of crosslinked residues- Relative or absolute quantification of crosslinked species (e.g., using isotopic labeling) | Low to Medium | Provides direct evidence of the crosslink site at amino acid resolution. | Complex data analysis; may not be suitable for very large or heterogeneous complexes. |
| Western Blotting | - Relative abundance of crosslinked complex vs. monomers- Estimation of the apparent molecular weight of the crosslinked product | High | Simple and widely available technique for confirming the formation of a higher molecular weight complex. | Indirect evidence of interaction; prone to artifacts if antibodies are not highly specific. |
| Surface Plasmon Resonance (SPR) | - Binding affinity (KD)- Association rate constant (ka)- Dissociation rate constant (kd) | Medium | Provides real-time, label-free kinetic data on the interaction. | Requires purified proteins; one interaction partner needs to be immobilized. |
| Bio-layer Interferometry (BLI) | - Binding affinity (KD)- Association rate constant (ka)- Dissociation rate constant (kd) | High | High throughput and less prone to clogging with crude samples compared to SPR. | Generally lower sensitivity than SPR; requires purified components. |
Experimental Workflows and Signaling Pathways
Understanding the experimental context is crucial for interpreting validation data. The following diagrams illustrate a general workflow for a this compound crosslinking experiment and a representative signaling pathway that can be investigated using this approach.
A Comparative Guide to the Western Blot Analysis of 2-Iodo-4-azidophenol-Protein Conjugates
For researchers and professionals in drug development, the identification and characterization of protein-small molecule interactions are crucial for understanding drug mechanisms and identifying new therapeutic targets. 2-Iodo-4-azidophenol is a photoaffinity labeling (PAL) reagent used to covalently capture interacting proteins. Upon photoactivation, the aryl azide group forms a highly reactive nitrene that crosslinks to nearby amino acid residues. This guide provides a detailed comparison of methods for the subsequent detection and confirmation of these conjugates, with a focus on Western blot analysis.
The primary method for detecting these azide-modified proteins involves a two-step process: first, the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to attach a reporter molecule (like biotin) to the azide handle; and second, the detection of this reporter molecule using standard immunoassay techniques.
Comparison of Detection Methods for Biotinylated Conjugates
Once the this compound-protein conjugate has been biotinylated via click chemistry, it can be detected by Western blot using various methods. The choice of detection method can significantly impact the sensitivity and quantitation of the results.
| Feature | Chemiluminescent Detection | Fluorescent Detection |
| Principle | An enzyme (e.g., HRP) conjugated to streptavidin catalyzes a reaction with a substrate to produce light. | A fluorophore-conjugated streptavidin is directly excited by light of a specific wavelength and emits light at a different wavelength. |
| Sensitivity | Can be very high, with some substrates allowing for femtogram-level detection.[1] | Can be as sensitive as chemiluminescence, but may require higher concentrations of the secondary conjugate.[1] |
| Signal Duration | Signal is transient and decays over time as the substrate is consumed, lasting from minutes to hours.[1][2] | Signal is stable for an extended period, allowing for repeated imaging.[1] |
| Quantitation | Semi-quantitative due to the enzymatic reaction and potential for signal saturation. | More readily quantifiable due to signal stability and a wider dynamic range with appropriate imagers.[1] |
| Multiplexing | Difficult to perform multiplexing on a single blot. | Easily allows for multiplexing by using different fluorophores with distinct excitation/emission spectra. |
| Instrumentation | Can be detected with X-ray film or a CCD camera-based digital imager.[1][2] | Requires a specialized fluorescent imaging system with appropriate lasers or light sources and filters.[1] |
| Cost | Substrates and reagents are generally less expensive. | Fluorophore-conjugated reagents and imaging systems can be more expensive. |
Alternative Confirmation Techniques
While Western blotting is a widely used technique, other methods can provide complementary or more detailed information about the protein conjugates.
| Technique | Western Blot | Mass Spectrometry (MS) |
| Principle | Immunoassay-based detection of a specific protein or tag after size-based separation by gel electrophoresis. | Measures the mass-to-charge ratio of ionized molecules to identify and quantify proteins and their modifications. |
| Information Provided | Confirms the presence of the conjugate and provides its apparent molecular weight. | Can definitively identify the modified protein, the specific site of conjugation, and provide relative or absolute quantification.[1][3] |
| Throughput | Relatively low to medium throughput. | Can be adapted for high-throughput analysis.[3] |
| Sensitivity | Nanogram to picogram level. | High sensitivity, capable of detecting low abundance proteins and modifications.[3] |
| Requirement for Antibody | Requires a method to detect the conjugate (e.g., streptavidin for biotin). | Does not require antibodies, relying on the intrinsic properties of the molecules. |
| Strengths | Widely accessible, relatively inexpensive, and good for validating the presence and size of the conjugate. | Provides unambiguous identification and detailed structural information.[1][3][4] |
| Limitations | Indirect detection, potential for non-specific signals, and limited information beyond size and presence. | Requires sophisticated instrumentation and expertise in data analysis. |
Visualizing the Process
To better understand the workflow and the chemical principles involved, the following diagrams illustrate the key stages of the analysis.
Caption: Overall experimental workflow for the detection of this compound-protein conjugates.
Caption: Chemical principles of photoaffinity labeling and subsequent biotinylation via click chemistry.
Caption: Application of photoaffinity labeling to identify a drug target in a signaling pathway.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for each key stage of the analysis.
Protocol 1: Photoaffinity Labeling of Proteins
This protocol describes the covalent crosslinking of this compound to its target proteins in a cellular lysate.
-
Sample Preparation: Prepare cell or tissue lysate in a suitable buffer (e.g., RIPA buffer without azide). Determine the protein concentration using a standard assay (e.g., BCA).[5]
-
Incubation: Incubate the protein lysate (e.g., 1 mg/mL) with the desired concentration of this compound. The optimal concentration should be determined empirically. Perform this step in the dark to prevent premature photoactivation.
-
UV Irradiation: Place the sample on ice and irradiate with UV light (typically 365 nm) for 10-30 minutes. The optimal irradiation time and distance from the UV source should be optimized.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule, such as DTT, to react with any remaining unreacted nitrene.
-
Sample Preparation for Downstream Applications: The labeled lysate is now ready for click chemistry.
Protocol 2: Biotinylation of Azide-Modified Proteins via Click Chemistry
This protocol details the attachment of a biotin tag to the azide-modified proteins.
-
Reagent Preparation:
-
Alkynyl-Biotin: Prepare a stock solution (e.g., 10 mM in DMSO).
-
Copper(II) Sulfate (CuSO₄): Prepare a stock solution (e.g., 50 mM in water).
-
Tris(2-carboxyethyl)phosphine (TCEP): Prepare a fresh stock solution (e.g., 50 mM in water). TCEP is a reducing agent to convert Cu(II) to the catalytic Cu(I).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or similar ligand: Prepare a stock solution (e.g., 10 mM in DMSO). The ligand stabilizes the Cu(I) oxidation state.
-
-
Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Photoaffinity-labeled protein lysate (from Protocol 1).
-
Alkynyl-Biotin (final concentration of 100 µM).
-
TCEP (final concentration of 1 mM).
-
TBTA (final concentration of 100 µM).
-
CuSO₄ (final concentration of 1 mM).
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein using methods such as methanol/chloroform or acetone precipitation.
-
Resuspension: Resuspend the protein pellet in a buffer suitable for SDS-PAGE (e.g., Laemmli sample buffer).
Protocol 3: Western Blot Analysis of Biotinylated Proteins
This protocol describes the detection of the now biotinylated protein conjugates.
-
SDS-PAGE: Separate the proteins from the click chemistry reaction on a polyacrylamide gel suitable for the expected molecular weight of the target protein(s).[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST) to prevent non-specific binding.[6]
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature. The optimal dilution should be determined as per the manufacturer's instructions.
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.[6]
-
Detection:
-
Analysis: Analyze the resulting bands to determine the molecular weight of the protein conjugates.
References
- 1. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small Molecules Quantitation < Proteomics [medicine.yale.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Genome-wide analysis identifies susceptibility loci for heart failure and nonischemic cardiomyopathy subtype in the East Asian populations | PLOS Genetics [journals.plos.org]
- 6. dovepress.com [dovepress.com]
A Comparative Guide to Validating 2-Iodo-4-azidophenol Targets Using Isotopic Labeling
For researchers, scientists, and drug development professionals, identifying the specific protein targets of a bioactive small molecule is a critical step in elucidating its mechanism of action. Photoaffinity labeling (PAL) using probes like 2-Iodo-4-azidophenol offers a powerful method to covalently capture these interacting proteins directly within their native cellular environment. However, the initial identification of potential targets must be followed by rigorous validation to distinguish true interactors from non-specific background proteins. This guide provides a detailed comparison of isotopic labeling, a premier quantitative proteomic strategy, with other common validation techniques, supported by experimental workflows and data interpretation.
Photoaffinity probes, such as this compound, are designed with three key features: a recognition element that binds to the target protein, a photo-activatable group (the aryl azide) that forms a covalent bond upon UV irradiation, and often a bioorthogonal handle (like an alkyne) for enrichment. While this technique is adept at capturing binding partners, its output is a list of many proteins, requiring further validation to pinpoint the genuine targets.
Quantitative proteomics, particularly Stable Isotope Labeling by Amino acids in Cell culture (SILAC), has emerged as a gold standard for this purpose. By metabolically encoding cell populations with "light," "medium," or "heavy" amino acids, SILAC allows for the direct and accurate comparison of protein abundance between different experimental conditions within a single mass spectrometry run. This built-in control is essential for validating true targets.
Comparing Target Validation Methodologies
The validation of putative targets identified through a this compound photoaffinity labeling experiment can be approached through several robust methods. The choice of method depends on factors such as the availability of reagents (like specific antibodies), desired throughput, and the nature of the validation required (e.g., direct binding vs. downstream functional effects). Isotopic labeling (SILAC) provides a comprehensive and unbiased quantitative assessment, while methods like Cellular Thermal Shift Assay (CETSA) and Western Blotting offer orthogonal, often more targeted, validation.
| Method | Principle | Primary Output | Pros | Cons |
| Isotopic Labeling (SILAC) | Metabolic incorporation of "heavy" amino acids. Comparison of protein ratios between a competition experiment (probe + excess parent compound) and a control (probe only). | Fold-change ratio (Heavy/Light) for thousands of proteins. | Unbiased, proteome-wide quantification; high accuracy and reproducibility; early mixing of samples reduces experimental error.[1][2][3] | Limited to cells that can be metabolically labeled; can be expensive; requires significant expertise in mass spectrometry.[2] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. Changes in protein melting temperature (Tm) are measured. | Thermal shift (ΔTm) in °C. | Label-free; confirms direct target engagement in intact cells or lysates; does not require probe modification.[4][5] | Requires a specific antibody for each target (WB-CETSA); lower throughput for Western Blot detection; not all proteins exhibit a clear thermal shift.[4] |
| Western Blotting | Antibody-based detection of a specific protein. Compares the amount of pulled-down target protein in the presence and absence of a competitor. | Band intensity (relative abundance). | Widely accessible and technically straightforward; provides direct visual confirmation of a specific target. | Low throughput; requires a specific and high-quality antibody for each target; semi-quantitative at best without careful normalization. |
Experimental Protocols
A comprehensive workflow for identifying and validating targets of this compound involves an initial photoaffinity labeling and enrichment stage, followed by quantitative analysis and orthogonal validation.
Protocol 1: Photoaffinity Labeling with SILAC-based Quantitative Mass Spectrometry
This protocol outlines the primary method for unbiased identification of protein targets.
-
Metabolic Labeling: Culture two populations of cells for at least five passages in SILAC media. One population is grown in "light" medium (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine) and the other in "heavy" medium (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine).
-
Competitive Labeling: Treat the "heavy" cell population with the this compound probe. Treat the "light" cell population with the this compound probe in the presence of a 50-fold excess of a non-photoactivatable parent compound (competitor). This serves as the negative control.
-
UV Cross-linking: Irradiate the cell culture dishes on ice with 365 nm UV light for 15-30 minutes to covalently link the probe to its binding partners.
-
Cell Lysis and Mixing: Harvest and lyse the cells from both populations. Combine the "light" and "heavy" lysates in a 1:1 protein concentration ratio.
-
Click Chemistry & Enrichment: If the probe contains an alkyne handle, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin tag. Enrich the biotin-tagged proteins using streptavidin-coated beads.
-
Sample Preparation for MS: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use software like MaxQuant to identify peptides and quantify the Heavy/Light (H/L) ratios. True targets will show a significantly reduced H/L ratio, as their binding to the probe in the "light" sample was outcompeted by the parent compound.
Protocol 2: Target Validation by Cellular Thermal Shift Assay (CETSA)
This protocol provides an orthogonal method to confirm direct binding of the parent compound to a putative target identified via SILAC.
-
Cell Treatment: Treat two separate aliquots of intact cells with either the parent compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Heating: Aliquot the treated cell suspensions into separate PCR tubes for each temperature point in a thermal gradient (e.g., 40°C to 64°C in 2°C increments). Heat for 3 minutes, then cool to room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein at each temperature point using Western Blotting or ELISA with a specific antibody.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the treated and control samples. A positive thermal shift (ΔTm) in the compound-treated sample indicates target stabilization and confirms direct binding.
Data Presentation and Interpretation
Clear data presentation is essential for comparing the results from different validation methods. The following tables provide a template for summarizing hypothetical data for two putative targets of this compound, Protein X and Protein Y.
Table 1: Quantitative Proteomics Data from PAL-SILAC Experiment
| Protein ID | Gene Name | SILAC Ratio (Competitor/Probe) | p-value | Interpretation |
| P12345 | PROX1 | 0.15 | 0.002 | Potential Target (Binding competed off) |
| Q67890 | PROY1 | 0.95 | 0.87 | Non-specific Binder (No competition) |
A low SILAC ratio indicates that the protein's interaction with the probe was successfully competed by the parent compound, marking it as a strong candidate.
Table 2: Orthogonal Validation Data Comparison
| Gene Name | Validation Method | Result | Interpretation |
| PROX1 | CETSA | ΔTm = +4.5 °C | Validated Target (Compound stabilizes protein) |
| PROX1 | Western Blot (Pull-down) | >80% reduction in band intensity with competitor | Validated Target (Binding is specific) |
| PROY1 | CETSA | ΔTm = -0.2 °C | Validation Failed (Compound does not stabilize protein) |
| PROY1 | Western Blot (Pull-down) | <5% reduction in band intensity with competitor | Validation Failed (Binding is non-specific) |
Visualizing the Workflow and Logic
Diagrams created using Graphviz help to clarify complex experimental processes and the logical relationships between different validation strategies.
Conclusion
The validation of targets identified by photoaffinity probes like this compound is a multi-step process that is greatly enhanced by modern quantitative proteomics. Isotopic labeling with SILAC provides a robust, unbiased, and highly accurate method for differentiating true binding partners from non-specific interactors on a proteome-wide scale.[1][6] For definitive confirmation, these quantitative findings should be supported by orthogonal validation methods such as the Cellular Thermal Shift Assay (CETSA) or traditional competitive pull-down followed by Western Blotting. By combining these approaches, researchers can confidently identify and validate the molecular targets of their compounds, paving the way for a deeper understanding of their biological function and accelerating the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. CETSA MS Profiling for a Comparative Assessment of FDA-Approved Antivirals Repurposed for COVID-19 Therapy Identifies TRIP13 as a Remdesivir Off-Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Bioactive Phenol Findings with Genetic Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the biological findings of novel bioactive compounds, using the hypothetical case of 2-Iodo-4-azidophenol. It outlines a systematic approach to compare data from chemical probes with robust genetic methods, ensuring target specificity and elucidating the mechanism of action.
The discovery of bioactive small molecules, such as novel phenol derivatives, holds immense promise for therapeutic innovation. However, a critical step in the drug development pipeline is the rigorous validation of their biological targets and effects. This guide details the cross-validation process, comparing the initial findings from a chemical probe like "this compound" with established genetic techniques. This comparative approach is essential for confirming on-target activity, identifying potential off-target effects, and building a strong foundation for further preclinical and clinical development.
Data Presentation: A Comparative Analysis
Effective cross-validation relies on the direct comparison of quantitative data from different experimental platforms. Below is a template table summarizing key comparative metrics for a hypothetical bioactive phenol.
| Parameter | Chemical Probe (e.g., this compound) | Genetic Perturbation (e.g., CRISPR/Cas9 Knockout of Target X) | Alternative Chemical Probe | Interpretation |
| Target Engagement | IC50 = 150 nM (in vitro binding assay) | Not Applicable | IC50 = 200 nM | Both probes bind the target with high affinity. |
| Cellular Potency | EC50 = 500 nM (Cell viability assay) | 60% reduction in cell viability | EC50 = 750 nM | Genetic knockout phenocopies the effect of the chemical probe, suggesting the target is crucial for the observed phenotype. |
| Pathway Modulation | 2.5-fold increase in p-ERK levels | 2.8-fold increase in p-ERK levels | 2.2-fold increase in p-ERK levels | Both chemical and genetic methods confirm modulation of the intended signaling pathway. |
| Off-Target Effects | Kinome scan reveals 3 off-target kinases with >50% inhibition at 1 µM | Not Applicable | Kinome scan reveals 1 different off-target kinase | Highlights the importance of assessing specificity and considering potential confounding effects of off-target activities. |
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible methodologies are paramount for successful cross-validation. Here are the protocols for the key experiments cited in this guide.
Target Identification and Engagement with this compound
-
Objective: To identify the protein targets of this compound and quantify its binding affinity.
-
Methodology: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker and a reporter tag (e.g., biotin) to this compound.
-
Cell Lysate Preparation: Prepare lysates from the cell line of interest.
-
Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe. Include a control group with an excess of the free, unmodified compound to identify non-specific binders.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe along with its interacting proteins.
-
Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
Target Engagement Assay: To determine the binding affinity (IC50), perform a competitive binding assay using a fluorescently labeled ligand for the identified target and varying concentrations of this compound.
-
Genetic Validation using CRISPR/Cas9
-
Objective: To validate that the identified target is responsible for the observed cellular phenotype.
-
Methodology: CRISPR/Cas9-mediated Gene Knockout
-
gRNA Design and Cloning: Design and clone two independent guide RNAs (gRNAs) targeting the gene of the putative protein target into a Cas9-expressing vector.
-
Cell Line Transfection: Transfect the target cell line with the gRNA/Cas9 plasmids.
-
Clonal Selection and Validation: Select single-cell clones and validate gene knockout by Sanger sequencing and Western blotting to confirm the absence of the target protein.
-
Phenotypic Analysis: Perform the same cellular assays (e.g., cell viability, pathway modulation) on the knockout cell lines as were done with the chemical probe. A similar phenotype in the knockout cells compared to the cells treated with this compound provides strong evidence for on-target activity.
-
Comparative Analysis with an Alternative Chemical Probe
-
Objective: To ensure that the observed biological effect is not due to a specific chemical scaffold (chemotype) but rather the modulation of the intended target.
-
Methodology: Cellular Assays with a Structurally Different Inhibitor
-
Probe Selection: Obtain a known, structurally distinct inhibitor of the same target identified for this compound.
-
Dose-Response Curves: Perform dose-response experiments with the alternative probe in the same cellular assays used for this compound.
-
Visualizing the Validation Workflow and Biological Pathways
Clear visual representations of experimental workflows and biological pathways are crucial for understanding the cross-validation logic. The following diagrams were generated using Graphviz (DOT language).
Safety Operating Guide
Safe Disposal of 2-Iodo-4-azidophenol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive compounds is paramount to ensuring laboratory safety. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Iodo-4-azidophenol, a compound that combines the hazards of both an aryl azide and an iodinated phenol.
Organic azides are a versatile class of chemicals, but they can be toxic, potentially explosive, and shock-sensitive under certain conditions.[1] Similarly, iodinated phenols present their own set of hazards, including skin and eye irritation.[2] Therefore, a cautious and well-planned approach to the disposal of this compound is essential.
Immediate Safety and Hazard Assessment
Before beginning any disposal procedures, it is crucial to understand the potential hazards associated with this compound. The primary risks stem from the azide functional group, which is known for its potential to decompose explosively, especially when in contact with heat, friction, shock, or heavy metals.[1][3]
Key Hazards Summary
| Hazard Type | Description | Mitigation Measures |
| Explosive Potential | Organic azides can be sensitive to light, heat, friction, and pressure, leading to violent decomposition.[1] The risk increases with a higher nitrogen-to-carbon ratio.[1] Contact with heavy metals (e.g., lead, copper) can form highly shock-sensitive and explosive metal azides.[4][5] | Handle with non-metal spatulas. Avoid ground glass joints.[3] Store away from heat, light, and shock.[3] Do not dispose of down the drain to prevent contact with metal pipes.[4][5] |
| Toxicity | Azide compounds can be acutely toxic if inhaled, absorbed through the skin, or swallowed.[4] Iodinated phenols can cause skin, eye, and respiratory tract irritation.[2] | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are recommended).[4] Handle only in a well-ventilated chemical fume hood.[5] |
| Formation of Hydrazoic Acid | Mixing azides with acidic wastes can produce highly toxic and explosive hydrazoic acid (HN3).[1][3] | Do not co-mingle azide waste with acidic waste streams.[1] |
| Incompatible Materials | Avoid contact with strong acids, halogenated solvents (like dichloromethane), carbon disulfide, bromine, nitric acid, and dimethyl sulfate.[3][4] | Store and handle separately from incompatible chemicals. |
graph Hazard_Relationships { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];"this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aryl Azide Group" [fillcolor="#FBBC05", fontcolor="#202124"]; "Iodinated Phenol Group" [fillcolor="#FBBC05", fontcolor="#202124"]; "Explosive Hazard" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Toxicity Hazard" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Formation of Metal Azides" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Formation of Hydrazoic Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Irritant" [fillcolor="#FBBC05", fontcolor="#202124"];
"this compound" -> "Aryl Azide Group"; "this compound" -> "Iodinated Phenol Group"; "Aryl Azide Group" -> "Explosive Hazard"; "Aryl Azide Group" -> "Toxicity Hazard"; "Aryl Azide Group" -> "Formation of Metal Azides" [label=" with heavy metals"]; "Aryl Azide Group" -> "Formation of Hydrazoic Acid" [label=" with acids"]; "Iodinated Phenol Group" -> "Toxicity Hazard"; "Iodinated Phenol Group" -> "Irritant"; }
Caption: Logical relationships of hazards associated with this compound.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves chemical deactivation of the azide group followed by collection for incineration. This two-pronged approach mitigates the immediate explosion risk and ensures the complete destruction of the hazardous compound.
Experimental Protocol: Chemical Deactivation of the Azide Group
This procedure is adapted from the established method for deactivating sodium azide and should be performed with extreme caution in a chemical fume hood.
Materials:
-
This compound waste
-
A compatible organic solvent (e.g., ethanol)
-
20% aqueous solution of sodium nitrite (NaNO2)
-
20% aqueous solution of sulfuric acid (H2SO4)
-
Starch-iodide paper
-
Dilute sodium hydroxide (NaOH) solution
-
A three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet
Procedure:
-
Preparation:
-
Ensure you are wearing appropriate PPE, including a face shield.
-
Set up the three-necked flask in a chemical fume hood. The gas outlet should be positioned to safely vent any evolved gases (primarily nitrogen oxides) to the back of the hood.[5]
-
If the this compound waste is in a solid form, dissolve it in a minimal amount of a compatible organic solvent like ethanol. If it is already in a solution, ensure the concentration does not exceed 5%.[5]
-
-
Reaction:
-
Place the dissolved this compound solution in the three-necked flask and begin stirring.
-
Slowly add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of the azide compound. This represents a 40% excess.[5]
-
Crucially, only after the addition of the sodium nitrite solution , begin the gradual, dropwise addition of a 20% aqueous solution of sulfuric acid.[5] Adding the acid before the nitrite can lead to the formation of highly toxic and explosive hydrazoic acid. [5]
-
-
Completion and Verification:
-
Continue adding the sulfuric acid until the reaction mixture is acidic, which can be confirmed with litmus paper.
-
The reaction is complete when the evolution of brown nitrogen oxide gases ceases.
-
To confirm the absence of excess azide, test the acidic solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the decomposition of the azide is complete.[5]
-
-
Neutralization and Collection:
Final Disposal
The container with the deactivated this compound solution, along with any contaminated materials (e.g., gloves, weighing paper), should be clearly labeled as hazardous waste and disposed of through your institution's environmental health and safety (EHS) program.[1] Incineration is a common and effective method for the final destruction of iodinated organic compounds.[6]
Caption: Workflow for the safe disposal of this compound.
By adhering to these stringent safety protocols and disposal procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible chemical waste management. Always consult your institution's specific safety guidelines and your Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. unomaha.edu [unomaha.edu]
- 6. Tackling the increasing contamination of the water supply by iodinated contrast media - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling and Disposal of 2-Iodo-4-azidophenol: A Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for Handling 2-Iodo-4-azidophenol
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound in a laboratory setting. Due to the presence of both an iodo and an azido functional group on a phenol backbone, this compound presents a unique combination of hazards, including potential explosive properties, that demand strict adherence to safety procedures.
Hazard Identification and Risk Assessment
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4]
-
Skin and Eye Damage: Causes skin irritation and serious eye irritation or burns.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][4]
-
Explosive Potential: Aryl azides are potentially explosive and can be sensitive to heat, shock, or friction.
-
Iodism: Prolonged exposure to iodides may lead to iodism, with symptoms including skin rash, running nose, headache, and irritation of mucous membranes.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[4] |
| Eyes/Face | Safety goggles and face shield | Goggles provide a seal around the eyes. A face shield offers an additional layer of protection against splashes and potential energetic events.[4] |
| Body | Flame-resistant laboratory coat | A flame-resistant lab coat should be worn and fully fastened. |
| Respiratory | NIOSH-approved respirator | Use a respirator with an appropriate cartridge for organic vapors and particulates if working outside of a certified chemical fume hood or if aerosolization is possible. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for the safe handling of this compound. All operations should be conducted in a certified chemical fume hood.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Conduct all manipulations of solid this compound in a chemical fume hood.
-
Use non-sparking spatulas and tools.
-
Avoid grinding or any action that could create friction or static discharge.
-
When transferring, do so slowly and carefully to prevent dust formation.
-
-
In Solution:
-
Whenever possible, work with the compound in a diluted solution to minimize the risk of explosion.
-
Avoid heating solutions containing this compound unless absolutely necessary and with appropriate shielding.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate all equipment that came into contact with the compound.
-
Wash hands thoroughly after removing gloves.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent accidents and environmental contamination.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a designated, labeled, and sealed waste container. - Do not mix with other waste streams. - Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| Contaminated Labware (glassware, spatulas, etc.) | - Rinse with an appropriate solvent in a chemical fume hood. - Collect the rinsate as hazardous waste. - Dispose of the cleaned labware according to standard laboratory procedures. |
| Contaminated PPE (gloves, etc.) | - Place in a designated, sealed bag for hazardous waste disposal. |
| Solutions containing this compound | - Collect in a labeled, sealed, and appropriate waste container. - Do not pour down the drain.[1][4] - Dispose of as hazardous chemical waste through your institution's EHS office. |
Emergency Procedures
In the event of an emergency, follow these procedures and immediately alert your supervisor and institutional safety personnel.
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes. - Remove contaminated clothing. - Seek immediate medical attention.[1][2][3][4] |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. - Remove contact lenses if present and easy to do so. - Seek immediate medical attention.[1][2][3] |
| Inhalation | - Move the individual to fresh air. - If breathing is difficult, provide oxygen. - If not breathing, give artificial respiration. - Seek immediate medical attention.[1][3][4] |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water. - Never give anything by mouth to an unconscious person. - Seek immediate medical attention.[1][3][4] |
| Spill | - Evacuate the immediate area. - Alert others in the vicinity. - If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand). - Collect the absorbed material in a sealed container for hazardous waste disposal. - For large spills, evacuate the laboratory and contact your institution's EHS office. |
Experimental Workflow Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
